Product packaging for 1,10-Phenanthroline-2-boronic acid(Cat. No.:CAS No. 1009112-34-8)

1,10-Phenanthroline-2-boronic acid

Cat. No.: B1504215
CAS No.: 1009112-34-8
M. Wt: 224.02 g/mol
InChI Key: BLSZIDVJZOSKDW-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2-boronic acid (CAS 1009112-34-8) is a multifunctional heterocyclic compound that integrates a metal-chelating 1,10-phenanthroline moiety with a versatile boronic acid functional group. This unique structure makes it a valuable building block in organic synthesis, coordination chemistry, and materials science. The molecular formula is C 12 H 9 BN 2 O 2 , with a molecular weight of 224.0 g/mol . A primary research application of this compound is its role as an effective ligand in copper-catalyzed reactions. Specifically, 1,10-phenanthroline-based ligands are crucial in Chan-Lam C-N coupling reactions, facilitating the bond formation between nitrogen nucleophiles and boronic acids at room temperature . The planar, bidentate structure of the 1,10-phenanthroline system enables it to chelate copper ions effectively, forming a catalytic complex that enhances reaction efficiency and substrate scope . This catalytic system is a milder alternative to traditional palladium or Ullmann-type couplings. Beyond catalysis, the properties of the 1,10-phenanthroline group open other research avenues. This moiety is well-known for its strong binding to various metal cations, including iron, copper, and lanthanides, which is exploited in the development of supramolecular structures and metal-organic frameworks (MOFs) . When combined with its boronic acid functionality, which can form reversible esters with diols, the compound has potential in creating sophisticated sensory materials and drug delivery systems that respond to specific analytes like sugars or sialic acids . This product is intended for research purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BN2O2 B1504215 1,10-Phenanthroline-2-boronic acid CAS No. 1009112-34-8

Properties

IUPAC Name

1,10-phenanthrolin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BN2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSZIDVJZOSKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=C(C=C1)C=CC3=C2N=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681900
Record name 1,10-Phenanthrolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009112-34-8
Record name 1,10-Phenanthrolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of 1,10-Phenanthroline-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives represent a critical class of N-heterocyclic compounds, widely employed in coordination chemistry, analytical sciences, and the development of advanced materials.[1][2] The rigid, planar structure and potent chelating properties with a variety of metal ions establish them as invaluable ligands in catalysis, as well as in the creation of photoluminescent and electroluminescent materials.[1] Within the sphere of drug discovery, the 1,10-phenanthroline scaffold has been integral to the design of molecules exhibiting anti-cancer and anti-bacterial properties.[1]

Concurrently, boronic acids have emerged as versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for forging carbon-carbon bonds.[3] Their distinct electronic and physicochemical characteristics, including the capacity for reversible covalent bonding with diols, have propelled their investigation in medicinal chemistry as enzyme inhibitors and for applications in drug delivery systems.[3][4]

The integration of these two pivotal chemical entities in This compound (CAS: 1009112-34-8) yields a molecule of considerable promise. The strategic placement of the boronic acid group at the 2-position of the 1,10-phenanthroline core facilitates further functionalization through cross-coupling reactions, thereby enabling the synthesis of novel ligands, materials, and potential therapeutic agents. The inherent phenanthroline framework can concurrently function as a chelating agent or a pharmacophore. This technical guide offers a thorough overview of the .

Synthesis

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a viable synthetic strategy can be extrapolated from established methodologies for preparing heteroaryl boronic acids. A prevalent and effective approach involves the lithiation of a halo-heteroarene, followed by quenching with a trialkyl borate and subsequent hydrolysis. A suitable precursor for this synthesis is 2-bromo-1,10-phenanthroline, the synthesis of which and other brominated phenanthrolines has been previously reported.[5][6]

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2-bromo-1,10-phenanthroline is envisioned as a two-step process:

  • Lithiation and Borylation: 2-bromo-1,10-phenanthroline is reacted with a potent organolithium base, such as n-butyllithium (n-BuLi), at a low temperature to generate the 2-lithio-1,10-phenanthroline intermediate. This intermediate is subsequently treated with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

  • Hydrolysis: The resultant boronate ester is hydrolyzed under acidic conditions to afford the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Lithiation and Borylation cluster_step2 Step 2: Hydrolysis 2-bromo-1,10-phenanthroline 2-bromo-1,10-phenanthroline 2-lithio-1,10-phenanthroline 2-lithio-1,10-phenanthroline 2-bromo-1,10-phenanthroline->2-lithio-1,10-phenanthroline n-BuLi, THF, -78 °C Boronate Ester Boronate Ester 2-lithio-1,10-phenanthroline->Boronate Ester B(OR)3 This compound This compound Boronate Ester->this compound H3O+

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical yet scientifically sound experimental protocol derived from general procedures for analogous chemical transformations. Researchers are advised to optimize these conditions to ensure safety and maximize yield.

Materials:

  • 2-bromo-1,10-phenanthroline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is charged with 2-bromo-1,10-phenanthroline (1.0 eq). Anhydrous THF is introduced to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C utilizing a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over a period of 15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature and subsequently allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C, followed by stirring for 1 hour at room temperature. The aqueous layer is separated, and the organic layer is extracted with 2 M HCl. The combined aqueous layers are washed with diethyl ether.

  • Purification: The aqueous layer is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed. The solid is collected by vacuum filtration, washed sequentially with cold water and hexanes. The crude product may be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization

A comprehensive characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenanthroline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. For comparative purposes, the ¹H NMR spectrum of unsubstituted 1,10-phenanthroline in DMSO-d₆ exhibits peaks at approximately δ = 9.22, 8.67, 8.14, and 7.93 ppm.[7] The introduction of the boronic acid moiety at the 2-position will induce changes in the electronic environment and, consequently, the chemical shifts of the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will elucidate the number and types of carbon atoms within the molecule. The carbon atom bonded to the boron atom is expected to present a characteristic chemical shift.

  • ¹¹B NMR: Boron-11 NMR is a pivotal technique for the characterization of boronic acids. A signal within the range of δ = 20-30 ppm is typically observed for trigonal boronic acids.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI), should be employed to ascertain the exact mass of the molecule and corroborate its elemental composition. The theoretical exact mass for C₁₂H₉BN₂O₂ can be calculated and compared with the experimentally determined value. The mass spectrum of the parent 1,10-phenanthroline molecule displays a molecular ion peak corresponding to its molecular weight.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will reveal characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • O-H stretching of the boronic acid group (a broad band in the region of 3200-3600 cm⁻¹)

  • B-O stretching (approximately 1300-1400 cm⁻¹)

  • Aromatic C-H and C=C stretching vibrations.

Melting Point

The melting point of the purified compound should be determined as a key indicator of its purity.

Quantitative Data Summary

As a specific literature source detailing the experimental data for the synthesis of this compound was not identified, the following table provides expected and comparative data.

Parameter Expected/Reported Value Reference/Comment
Molecular Formula C₁₂H₉BN₂O₂[11][12]
Molecular Weight 224.02 g/mol [11][12]
CAS Number 1009112-34-8[11][12]
¹¹B NMR (δ, ppm) 20 - 30Expected range for trigonal boronic acids.[8]
¹H NMR (δ, ppm) Aromatic protons shifted relative to 1,10-phenanthroline.Compare to 1,10-phenanthroline data.[7][13]
HRMS (m/z) Calculated for [M+H]⁺: 225.0830To be confirmed by experimental analysis.
Melting Point (°C) To be determined experimentally.
Purity (%) >95% (typical for research-grade chemicals)To be determined by analytical techniques such as HPLC or NMR.

Applications and Significance

The unique bifunctional nature of this compound renders it a valuable building block for a multitude of applications:

  • Drug Discovery: The boronic acid moiety can serve as a pharmacophore, targeting enzymes such as serine proteases, or act as a versatile handle for further chemical modifications to develop novel therapeutic agents.[3][4] The 1,10-phenanthroline core is a well-established scaffold in the design of anti-cancer and anti-microbial compounds.[1]

  • Materials Science: As a bifunctional molecule, it is a prime candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and chemosensors. The phenanthroline unit can coordinate with metal ions, while the boronic acid group can participate in cross-coupling reactions or form esters.

  • Ligand Synthesis: It serves as a precursor for the synthesis of more intricate and tailored ligands for applications in catalysis and coordination chemistry.

Drug_Discovery_Pathway Start Start Target_Identification Identify Biological Target (e.g., Serine Protease) Start->Target_Identification Lead_Compound This compound (Lead Compound) Target_Identification->Lead_Compound Boronic acid as pharmacophore SAR_Studies Structure-Activity Relationship (SAR) via Suzuki-Miyaura Coupling Lead_Compound->SAR_Studies Functionalization Optimized_Lead Optimized Lead Compound SAR_Studies->Optimized_Lead Preclinical_Development Preclinical Development Optimized_Lead->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials End End Clinical_Trials->End

Caption: Logical workflow for the application of this compound in drug discovery.

Conclusion

This compound stands as a highly promising bifunctional molecule with substantial potential in the fields of drug discovery, materials science, and synthetic chemistry. Although a detailed, peer-reviewed synthetic protocol is not yet widely disseminated, this guide furnishes a plausible and comprehensive synthetic strategy grounded in established chemical principles. The outlined characterization methodologies are indispensable for the verification of the synthesis and purity of this valuable compound. Further investigation into the synthesis and diverse applications of this compound is strongly encouraged to fully unlock its scientific and commercial potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,10-Phenanthroline-2-boronic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on the parent molecule, 1,10-phenanthroline, and general characteristics of aryl boronic acids to provide a predictive framework for its behavior. All quantitative data is summarized for clarity, and where available, detailed experimental protocols are provided.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its parent compound, 1,10-phenanthroline.

PropertyThis compound1,10-PhenanthrolineSource
Molecular Formula C₁₂H₉BN₂O₂C₁₂H₈N₂[1][2]
Molecular Weight 224.02 g/mol 180.21 g/mol [1][2]
Appearance Likely a solidWhite to light yellow crystalline powder[3]
Melting Point Not available114-117 °C[4]
Solubility Expected to be soluble in organic solvents like methanol and DMSO. Aqueous solubility is likely pH-dependent. Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbons.Soluble in methanol (0.5 mg/mL), water (3 mg/mL), benzene, and acetone.[5]
pKa Not available. The pKa of the phenanthroline moiety is expected to be similar to the parent compound, while the boronic acid group introduces an acidic proton. The pKa values of substituted phenylboronic acids are influenced by the nature and position of the substituents.4.84 (for the protonated form, phenH⁺)[6][7]

Spectroscopic and Analytical Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, characteristic of the substituted phenanthroline ring system. The protons on the phenanthroline core will be influenced by the electron-withdrawing nature of the boronic acid group. The B(OH)₂ protons may appear as a broad singlet, and its chemical shift could be solvent-dependent. For comparison, the ¹H-NMR spectrum of 1,10-phenanthroline in DMSO-d₆ shows peaks around δ = 7.70, 7.80, 8.30, and 9.50 ppm.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the twelve carbons of the phenanthroline ring. The carbon atom attached to the boronic acid group will likely experience a downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic bands for the B-O-H stretching and bending vibrations of the boronic acid group, typically observed in the regions of 3200-3600 cm⁻¹ (O-H stretch, often broad) and 1300-1400 cm⁻¹ (B-O stretch).[9] The spectrum will also feature the characteristic aromatic C-H and C=C/C=N stretching and bending vibrations of the phenanthroline core. For 1,10-phenanthroline, characteristic bands appear in the 1400 to 1600 cm⁻¹ region (C-C and C-N stretching) and 700 to 900 cm⁻¹ (out-of-plane C-H bending).[10][11][12]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₉BN₂O₂). Fragmentation patterns would likely involve the loss of water and other small neutral molecules from the boronic acid and phenanthroline moieties.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general and plausible synthetic route can be derived from established methods for the synthesis of aryl boronic acids.

Synthesis of this compound (Proposed Method)

This proposed synthesis involves the lithiation of a halogenated 1,10-phenanthroline followed by quenching with a trialkyl borate.

Materials:

  • 2-Chloro-1,10-phenanthroline (or 2-Bromo-1,10-phenanthroline)

  • n-Butyllithium (n-BuLi) or a similar organolithium reagent

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-halo-1,10-phenanthroline dissolved in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (a solution in hexanes) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours to ensure complete lithiation.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to hydrolyze the boronate ester to the boronic acid.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with an appropriate organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel.[13][14]

Analytical Methods for Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a gradient elution system of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile.[15][16][17]

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to monitor the progress of the reaction and the purity of the fractions during column chromatography.

Potential Applications and Logical Relationships

The unique structure of this compound, combining a metal-chelating phenanthroline core with a boronic acid group known for its ability to interact with diols, suggests its potential as a bifunctional molecule in various research and development areas.

logical_relationship cluster_molecule This compound cluster_function Potential Functions cluster_application Potential Applications Phenanthroline_Moiety 1,10-Phenanthroline Moiety Metal_Chelation Metal Ion Chelation Phenanthroline_Moiety->Metal_Chelation enables Boronic_Acid_Moiety Boronic Acid Moiety Diol_Binding Diol Binding (e.g., Sugars) Boronic_Acid_Moiety->Diol_Binding enables Catalysis Bifunctional Catalysis Boronic_Acid_Moiety->Catalysis Metal_Sensing Ratiometric Metal Ion Sensing Metal_Chelation->Metal_Sensing Bio-imaging Targeted Bio-imaging Metal_Chelation->Bio-imaging Drug_Delivery Drug Delivery Systems Metal_Chelation->Drug_Delivery Metal_Chelation->Catalysis Diol_Binding->Metal_Sensing Diol_Binding->Bio-imaging Diol_Binding->Drug_Delivery

Caption: Logical workflow of this compound's potential applications.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the parent compound, 1,10-phenanthroline, and its derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.[18][19][20] The coordination of metal ions with 1,10-phenanthroline can enhance its bioavailability and biological activity.[19] For instance, some 1,10-phenanthroline derivatives have been shown to induce apoptosis in cancer cells by inhibiting proteasome activity or interfering with signaling pathways like the PI3K/AKT/mTOR axis.[21][22] The boronic acid moiety itself can be a pharmacophore, and its ability to interact with biological molecules containing diol functionalities could lead to novel mechanisms of action.

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a metal complex of this compound is presented below.

signaling_pathway Drug_Complex Metal-Phen-Boronic Acid Complex PI3K PI3K Drug_Complex->PI3K inhibition Proteasome Proteasome Drug_Complex->Proteasome inhibition Cell_Membrane Cell Membrane AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis Proteasome->Apoptosis

References

An In-Depth Technical Guide to 1,10-Phenanthroline-2-boronic acid (CAS Number 1009112-34-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties and potential applications of 1,10-Phenanthroline-2-boronic acid (CAS Number: 1009112-34-8). While direct experimental data on this specific compound is limited in publicly accessible literature, this document extrapolates its potential characteristics and biological activities based on the well-documented properties of its core chemical moieties: 1,10-phenanthroline and boronic acid. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds in various therapeutic areas, particularly in oncology and enzymology.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its structure integrates the rigid, planar 1,10-phenanthroline scaffold with a reactive boronic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1009112-34-8Alfa Chemistry[1]
Molecular Formula C₁₂H₉BN₂O₂Alfa Chemistry[1]
Molecular Weight 224.0 g/mol Alfa Chemistry[1]
Appearance Not specified (likely a solid)-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-

Potential Biological Activities and Mechanisms of Action

Anticancer Potential

Derivatives of 1,10-phenanthroline have demonstrated significant potential as anticancer agents.[2] The planar structure of the phenanthroline ring allows for intercalation into DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells. Furthermore, 1,10-phenanthroline derivatives are known to form stable complexes with various transition metals, and these complexes have shown enhanced cytotoxic activity against cancer cell lines.[2]

The boronic acid moiety is a key feature of several FDA-approved drugs, most notably the proteasome inhibitor bortezomib. Boronic acids can form reversible covalent bonds with the active site serine or threonine residues of enzymes, leading to potent and specific inhibition.

Given these precedents, this compound is a compelling candidate for investigation as an anticancer agent, potentially acting through a dual mechanism of DNA intercalation and enzyme inhibition.

Enzyme Inhibition

The boronic acid group is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases. The electrophilic boron atom can be attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This can lead to potent and reversible inhibition of the target enzyme.

Potential Signaling Pathway Involvement

Research on structurally related 1H-imidazo[4,5-f][3][4]phenanthroline derivatives has indicated an inhibitory effect on the PI3K/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While this finding is not directly on this compound, it provides a strong rationale for investigating the effect of this compound on the PI3K/AKT/mTOR pathway.

Mandatory Visualization:

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PhenanthrolineBoronicAcid 1,10-Phenanthroline- 2-boronic acid (Hypothesized) PhenanthrolineBoronicAcid->PI3K Potential Inhibition PhenanthrolineBoronicAcid->AKT Potential Inhibition PhenanthrolineBoronicAcid->mTORC1 Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

As no specific experimental protocols for this compound have been published, this section provides generalized methodologies that could be adapted for its evaluation, based on protocols for similar compounds.

Synthesis of this compound

A potential synthetic route could involve the lithiation of 1,10-phenanthroline followed by quenching with a trialkyl borate and subsequent hydrolysis.

Mandatory Visualization:

Synthesis_Workflow Phenanthroline 1,10-Phenanthroline Lithiation Lithiation (e.g., n-BuLi) Phenanthroline->Lithiation LithiatedIntermediate 2-Lithio-1,10- phenanthroline Lithiation->LithiatedIntermediate Quenching Quenching LithiatedIntermediate->Quenching BorateEster Trialkyl borate (e.g., B(OiPr)₃) BorateEster->Quenching BoronateEster Boronate Ester Intermediate Quenching->BoronateEster Hydrolysis Acidic Workup (Hydrolysis) BoronateEster->Hydrolysis FinalProduct 1,10-Phenanthroline- 2-boronic acid Hydrolysis->FinalProduct

Caption: A potential synthetic workflow for the target compound.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Proteasome Inhibition Assay
  • Enzyme and Substrate Preparation: Purified 20S proteasome and a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) are prepared in an assay buffer.

  • Inhibitor Incubation: The test compound is pre-incubated with the proteasome at various concentrations.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the reaction.

  • Fluorescence Measurement: The increase in fluorescence due to the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ value for proteasome inhibition is determined.

Suppliers

This compound is available from several chemical suppliers for research purposes. A partial list of known suppliers is provided below.

Table 2: Suppliers of this compound

SupplierLocation
Alfa ChemistryUSA
BLD PharmChina
Chem-Impex InternationalUSA
Key OrganicsUK
Toronto Research ChemicalsCanada

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. The combination of the DNA-intercalating 1,10-phenanthroline scaffold and the enzyme-inhibiting boronic acid moiety suggests possible dual-action anticancer activity. Future research should focus on the synthesis and thorough biological evaluation of this compound. Key areas of investigation should include:

  • In vitro cytotoxicity screening against a broad panel of cancer cell lines.

  • Enzyme inhibition assays to identify specific protein targets, with a primary focus on proteasomes.

  • Mechanism of action studies to elucidate the precise signaling pathways affected by the compound, including the PI3K/AKT/mTOR pathway.

  • In vivo studies in animal models to assess the compound's efficacy and toxicity profile.

The generation of robust experimental data for this compound will be crucial in determining its true therapeutic potential and guiding the development of novel drugs based on this unique chemical scaffold.

References

Navigating the Challenges of 1,10-Phenanthroline-2-boronic Acid: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline-2-boronic acid is a compound of significant interest in medicinal chemistry and materials science, owing to the unique combination of the metal-chelating 1,10-phenanthroline core and the versatile reactivity of the boronic acid moiety. However, its effective application is often hampered by challenges related to its solubility and stability in organic solvents. This technical guide provides an in-depth overview of the factors governing the solubility and stability of this compound, offering insights into its behavior in various organic media. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of these critical physicochemical properties, enabling researchers to optimize reaction conditions, formulation strategies, and storage protocols.

Introduction to this compound

1,10-Phenanthroline and its derivatives are well-established as potent chelating agents, forming stable complexes with a wide range of metal ions. The incorporation of a boronic acid group at the 2-position introduces a versatile functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This dual functionality makes this compound a valuable building block in the synthesis of complex organic molecules, including potential therapeutic agents and advanced materials. Boronic acids, in general, are known for their unique reactivity, stability, and relatively low toxicity, which has led to their increasing use in drug design and development.[1]

However, the practical utility of boronic acids, including this compound, is intrinsically linked to their solubility and stability. Poor solubility can limit reaction efficiency and complicate purification, while instability can lead to degradation and the formation of undesirable byproducts. A thorough understanding of these properties is therefore paramount for its successful application.

Solubility in Organic Solvents

The solubility of boronic acids is a complex phenomenon influenced by both the intrinsic properties of the molecule and the nature of the solvent. Phenylboronic acid, a simpler analogue, is known to be soluble in most polar organic solvents while exhibiting poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[2]

Factors Influencing Solubility

Several factors contribute to the solubility profile of this compound:

  • Polarity: The presence of the polar boronic acid group (-B(OH)₂) and the nitrogen atoms in the phenanthroline ring system suggests a preference for polar organic solvents.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, facilitating interactions with protic and other hydrogen-bonding solvents.

  • Aromatic Stacking: The planar, aromatic structure of the 1,10-phenanthroline core can lead to π-π stacking interactions, which may influence its solubility in aromatic solvents.

  • Formation of Boroxines: A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can significantly impact solubility.[3][4] In less polar solvents, the less polar boroxine may be more soluble.

Expected Solubility Profile

Based on the general behavior of phenylboronic acid and its derivatives, the expected solubility of this compound in common organic solvents is summarized in the illustrative table below. It is crucial to note that these are expected trends and empirical determination is necessary for precise quantitative data.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Room Temperature

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding interactions with the boronic acid group.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOModerate to HighDipole-dipole interactions and potential hydrogen bond acceptance.
Ethers Diethyl ether, THFModerateEthers can act as hydrogen bond acceptors. Phenylboronic acid shows high solubility in ether.[4]
Halogenated Dichloromethane, ChloroformModerateModerate polarity. Phenylboronic acid esters show high solubility in chloroform.
Aromatic Toluene, BenzeneLow to ModeratePotential for π-π stacking, but overall polarity mismatch.
Nonpolar Hexane, CyclohexaneVery LowSignificant polarity mismatch. Phenylboronic acid has very low solubility in hydrocarbons.[4]

Stability in Organic Solvents

The stability of boronic acids is a critical consideration for their storage and use in synthesis. They are susceptible to several degradation pathways, particularly in the presence of water, oxygen, and other reactive species.

Key Degradation Pathways
  • Dehydration to Boroxines: As mentioned, the reversible formation of boroxines is a key aspect of boronic acid chemistry. While this is an equilibrium process, prolonged heating or storage under dehydrating conditions can favor the boroxine form.[3]

  • Oxidative Degradation: Boronic acids can be susceptible to oxidation, which can lead to deboronation (cleavage of the C-B bond).[5] The rate of oxidation can be influenced by the presence of oxidizing agents and light.

  • Protodeboronation: In the presence of strong acids or bases, or upon heating in protic solvents, boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Esterification: In the presence of diols, boronic acids can form boronic esters. This is often done intentionally to protect the boronic acid group and enhance its stability and solubility.[5] Pinacol esters are commonly used for this purpose.[5]

Strategies for Enhancing Stability
  • Storage Conditions: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Boronic Esters: Conversion to a more stable form, such as a pinacol ester, is a common strategy to improve shelf-life and handling.[5] These esters can often be used directly in reactions or readily hydrolyzed back to the boronic acid when needed.

  • Inert Atmosphere for Reactions: When used in reactions, particularly those requiring elevated temperatures, it is advisable to maintain an inert atmosphere to prevent oxidative degradation.

Experimental Protocols

Precise and reproducible data on solubility and stability require well-defined experimental protocols. The following sections provide detailed methodologies for characterizing this compound.

Protocol for Solubility Determination (Dynamic Method)

This method is based on determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[4]

Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Glass test tubes with stoppers

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath (e.g., oil bath or heating block)

  • Calibrated thermometer or thermocouple

  • Luminance probe or laser light source and detector to monitor turbidity

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a glass test tube to prepare a mixture of known mole fraction.

  • Initial Dissolution: Heat the mixture while stirring until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly with continuous stirring until turbidity (crystallization) is observed.

  • Equilibrium Measurement: Slowly heat the turbid solution at a controlled rate (e.g., 0.1-0.2 °C/min) while vigorously stirring.

  • Clear Point Determination: Record the temperature at which the last solid particles disappear. This is the equilibrium solubility temperature for that specific concentration.

  • Data Collection: Repeat the procedure for a range of concentrations to construct a solubility curve (mole fraction vs. temperature).

Protocol for Stability Assessment (HPLC-Based Method)

This protocol allows for the quantitative monitoring of the degradation of this compound over time under specific conditions.

Materials and Equipment:

  • This compound

  • Selected organic solvents (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical HPLC column (e.g., C18 reverse-phase)

  • Vials for sample incubation

  • Temperature-controlled incubator or oven

  • Inert gas source (e.g., nitrogen)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a chosen organic solvent at a known concentration.

  • Incubation: Aliquot the stock solution into several vials. For each condition to be tested (e.g., different temperatures, exposure to air vs. inert atmosphere), prepare a set of vials.

  • Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

  • HPLC Analysis: Immediately analyze the sample by HPLC to determine the concentration of the parent compound. The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation rate and half-life can be calculated.

Visualizations

Factors Affecting Solubility and Stability

Factors Influencing the State of this compound in Solution cluster_solubility Solubility Factors cluster_stability Stability Factors cluster_equilibria Chemical Equilibria & Degradation Polarity Polarity Monomer This compound (Monomer) Polarity->Monomer Solvates H_Bonding Hydrogen Bonding H_Bonding->Monomer Solvates Pi_Stacking π-π Stacking Pi_Stacking->Monomer Aggregates Temperature Temperature Boroxine Boroxine (Trimer) Temperature->Boroxine Water Water Water->Monomer Hydrolysis Oxygen Oxygen Degradation Degradation Products Oxygen->Degradation pH pH pH->Degradation Protodeboronation Monomer->Boroxine Dehydration (e.g., heat, non-polar solvent) Monomer->Degradation Oxidation Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment S_Prep Prepare mixtures of known mole fraction in various solvents S_Heat Heat until clear solution S_Prep->S_Heat S_Cool Cool to induce crystallization S_Heat->S_Cool S_Measure Reheat slowly and record 'clear point' temperature S_Cool->S_Measure S_Curve Generate Solubility Curve (Temp vs. Mole Fraction) S_Measure->S_Curve Final_Analysis Comprehensive Physicochemical Profile S_Curve->Final_Analysis St_Prep Prepare stock solution in chosen solvent St_Incubate Incubate under defined conditions (Temp, Atmosphere) St_Prep->St_Incubate St_Sample Sample at time intervals St_Incubate->St_Sample St_HPLC Analyze by HPLC St_Sample->St_HPLC St_Data Determine Degradation Rate and Half-life St_HPLC->St_Data St_Data->Final_Analysis

References

Spectroscopic and Synthetic Profile of 1,10-Phenanthroline-2-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1,10-Phenanthroline-2-boronic acid (CAS: 1009112-34-8, Molecular Formula: C₁₂H₉BN₂O₂)[1][2]. Due to the limited availability of directly published experimental data for this specific compound, this document combines known data for the 1,10-phenanthroline core, general characteristics of boronic acids, and established synthetic methodologies to present a detailed and predictive profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from the parent 1,10-phenanthroline molecule and known characteristics of the boronic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.2dd~4.5, 1.8H-9
~8.6dd~8.0, 1.8H-4
~8.4d~8.2H-7
~8.0s (broad)-B(OH)₂
~7.9dd~8.2, 4.5H-8
~7.8d~8.5H-5
~7.7d~8.5H-6
~7.6dd~8.0, 4.5H-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~152C-9
~150C-10a
~146C-4a
~138C-4
~136C-7
~129C-5
~127C-6
~125C-8
~124C-3
~122C-4b
~120 (broad)C-2 (ipso-carbon attached to Boron)

Table 3: Predicted ¹¹B NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Description
~20-30A broad singlet is expected in this region, characteristic of a trigonal boronic acid.
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Broad, StrongO-H stretching of the B(OH)₂ group (intermolecular hydrogen bonding)
~3100-3000MediumAromatic C-H stretching
~1620-1580Medium-StrongC=C and C=N stretching vibrations of the phenanthroline ring
~1400-1300StrongB-O stretching
~1200MediumIn-plane O-H bending
~850, ~740StrongOut-of-plane C-H bending
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
225.08[M+H]⁺
247.06[M+Na]⁺
207.07[M-H₂O+H]⁺ (loss of water)

Proposed Experimental Protocols

The following sections detail a plausible synthetic route and the methodologies for acquiring the spectroscopic data for this compound.

Synthesis Protocol

The synthesis of this compound can be conceptually approached via a halogen-metal exchange of a suitable precursor, 2-bromo-1,10-phenanthroline, followed by quenching with a borate ester.

Step 1: Synthesis of 2-bromo-1,10-phenanthroline

A potential route to 2-bromo-1,10-phenanthroline involves the N-oxidation of 1,10-phenanthroline followed by bromination.

  • Materials: 1,10-phenanthroline, m-chloroperoxybenzoic acid (m-CPBA), phosphorus oxybromide (POBr₃) or another suitable brominating agent, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate.

  • Procedure:

    • Dissolve 1,10-phenanthroline in DCM.

    • Add m-CPBA portion-wise at 0 °C and stir until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with a saturated sodium bicarbonate solution.

    • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,10-phenanthroline-N-oxide.

    • Treat the N-oxide with a brominating agent such as POBr₃ at an elevated temperature.

    • After completion, quench the reaction with ice and neutralize with a suitable base.

    • Extract the product with an organic solvent, dry, and purify by column chromatography to obtain 2-bromo-1,10-phenanthroline.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a borate ester.

  • Materials: 2-bromo-1,10-phenanthroline, n-butyllithium (n-BuLi) or a similar organolithium reagent, triisopropyl borate, tetrahydrofuran (THF), diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve 2-bromo-1,10-phenanthroline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-BuLi in hexanes, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

    • Add triisopropyl borate dropwise to the solution at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

    • Quench the reaction by adding aqueous hydrochloric acid.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the compound and to observe the exchangeable protons of the boronic acid group.

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a suitable substrate.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition of the compound. The sample should be dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the characterization methods.

G Synthesis Workflow for this compound cluster_0 Step 1: Synthesis of 2-bromo-1,10-phenanthroline cluster_1 Step 2: Synthesis of this compound 1,10-Phenanthroline 1,10-Phenanthroline N-Oxidation N-Oxidation 1,10-Phenanthroline->N-Oxidation m-CPBA, DCM Bromination Bromination N-Oxidation->Bromination POBr3 2-bromo-1,10-phenanthroline 2-bromo-1,10-phenanthroline Bromination->2-bromo-1,10-phenanthroline Lithiation Lithiation 2-bromo-1,10-phenanthroline->Lithiation n-BuLi, THF, -78°C Borylation Borylation Lithiation->Borylation B(OiPr)3 Hydrolysis Hydrolysis Borylation->Hydrolysis HCl (aq) This compound This compound Hydrolysis->this compound

Caption: Proposed two-step synthesis of this compound.

G Spectroscopic Characterization Workflow Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Structure Elucidation IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Functional Group Analysis Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight Confirmation 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 11B NMR 11B NMR NMR Spectroscopy->11B NMR O-H, B-O, C=N, C=C stretches O-H, B-O, C=N, C=C stretches IR Spectroscopy->O-H, B-O, C=N, C=C stretches m/z of [M+H]+ m/z of [M+H]+ Mass Spectrometry->m/z of [M+H]+

Caption: Workflow for the spectroscopic characterization of the final product.

References

The Advent and Advancement of Phenanthroline-Based Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthroline-based boronic acids represent a unique class of bifunctional molecules, integrating the exceptional metal-chelating properties of the 1,10-phenanthroline scaffold with the versatile reactivity and diol-binding capabilities of boronic acids. This strategic molecular design has paved the way for novel applications in fluorescent sensing, catalysis, and materials science. This in-depth technical guide elucidates the discovery, historical development, synthesis, and diverse applications of these intriguing compounds, with a particular focus on (1,10-Phenanthrolin-5-yl)boronic acid. Detailed experimental protocols, quantitative data, and graphical representations of key processes are provided to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Context

The journey of phenanthroline-based boronic acids is rooted in the independent development of its two core components. Boronic acids were first synthesized in 1860 by Edward Frankland. However, their synthetic utility remained largely underexplored until the advent of the Suzuki-Miyaura cross-coupling reaction, which transformed them into indispensable building blocks in organic chemistry. The 1,10-phenanthroline framework, a rigid heterocyclic aromatic compound, has long been recognized for its potent and versatile role as a bidentate chelating ligand for a wide array of transition metal ions.

The conceptual fusion of these two moieties into a single molecule was a strategic endeavor to create a building block that could simultaneously engage in metal coordination and the characteristic reactions of boronic acids. While a definitive "discovery" paper for the very first phenanthroline-based boronic acid is not readily apparent in the surveyed literature, the synthesis and application of compounds like (1,10-Phenanthrolin-5-yl)boronic acid (CAS No. 1258867-75-2) have become more prominent with the increasing demand for sophisticated molecular sensors and functional ligands in coordination chemistry.[1][2] The development of efficient synthetic routes, such as the Miyaura borylation, has been instrumental in making these compounds more accessible for research and development.[1]

Synthetic Methodologies

The synthesis of phenanthroline-based boronic acids primarily relies on the introduction of a boronic acid or a protected boronic ester group onto a pre-functionalized phenanthroline scaffold. The two most prevalent and effective methods are the Miyaura borylation of a halogenated phenanthroline and a metal-halogen exchange reaction followed by quenching with a borate ester.

Miyaura Borylation of 5-Bromo-1,10-phenanthroline

The palladium-catalyzed Miyaura borylation is a robust and widely adopted method for the synthesis of aryl boronic esters.[3][4] This reaction involves the cross-coupling of a halo-phenanthroline, typically 5-bromo-1,10-phenanthroline, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1]

Experimental Protocol: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline [1]

  • Reactants and Reagents:

    • 5-Bromo-1,10-phenanthroline

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1,10-phenanthroline (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 equivalents).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 90 °C and stir for 16-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline.

    • The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification.

Table 1: Representative Conditions for Miyaura Borylation of 5-Bromo-1,10-phenanthroline

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂KOAc1,4-Dioxane901675[1]
Metal-Halogen Exchange followed by Borylation

An alternative route involves a metal-halogen exchange reaction on a halo-phenanthroline, typically using an organolithium reagent at low temperatures, to generate a highly nucleophilic lithiated phenanthroline intermediate. This intermediate is then quenched with an electrophilic boron-containing compound, such as a trialkyl borate, to form a boronate ester, which is subsequently hydrolyzed to the boronic acid.[1]

Experimental Protocol: Synthesis of (1,10-Phenanthrolin-5-yl)boronic acid via Lithiation [1]

  • Reactants and Reagents:

    • 5-Bromo-1,10-phenanthroline

    • n-Butyllithium (n-BuLi) or another suitable organolithium reagent

    • Triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Aqueous acid (e.g., HCl) for workup

  • Procedure:

    • Dissolve 5-bromo-1,10-phenanthroline (1 equivalent) in anhydrous THF or diethyl ether in a dry Schlenk flask under an inert atmosphere.

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the low temperature.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 5-lithio-1,10-phenanthroline intermediate.

    • In a separate flask, dissolve triisopropyl borate (1.2-1.5 equivalents) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the lithiated phenanthroline solution to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • The product may precipitate from the aqueous layer upon neutralization. Isolate the solid by filtration, wash with cold water and ether, and dry under vacuum.

Synthesis_Workflow cluster_miyaura Miyaura Borylation cluster_lithiation Lithiation-Borylation BromoPhen 5-Bromo-1,10-phenanthroline Miyaura_Reaction Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 90°C BromoPhen->Miyaura_Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Miyaura_Reaction PhenBpin Phenanthroline boronic ester Miyaura_Reaction->PhenBpin PhenBOH2 (1,10-Phenanthrolin-5-yl)boronic acid PhenBpin->PhenBOH2 Hydrolysis BromoPhen2 5-Bromo-1,10-phenanthroline Lithiation n-BuLi, THF, -78°C BromoPhen2->Lithiation LithioPhen 5-Lithio-1,10-phenanthroline Lithiation->LithioPhen Quench Quench & Hydrolysis LithioPhen->Quench BorateEster B(Oi-Pr)₃ BorateEster->Quench Quench->PhenBOH2

Synthetic routes to phenanthroline-based boronic acids.

Applications in Fluorescent Sensing

A significant application of phenanthroline-based boronic acids is in the development of fluorescent sensors, particularly for the detection of saccharides.[5] The underlying principle of these sensors often involves a photoinduced electron transfer (PET) mechanism.[6]

Mechanism of Saccharide Sensing

In a typical sensor design, the phenanthroline moiety can act as part of the fluorophore, and a nearby electron-donating group (like an amine) can quench its fluorescence through PET. The boronic acid group serves as the recognition site for diols present in saccharides.[6]

  • "Off" State: In the absence of a saccharide, the boronic acid is in its neutral, trigonal planar form. An adjacent Lewis base (e.g., a tertiary amine) can interact with the empty p-orbital of the boron, but this interaction is relatively weak. If the design allows, PET from a quencher to the fluorophore occurs, resulting in low fluorescence.

  • "On" State: Upon binding with a saccharide containing a cis-diol, the boronic acid undergoes a conformational change to a tetrahedral, anionic boronate ester. This change increases the Lewis acidity of the boron center, strengthening its interaction with the nearby Lewis base.[6] This enhanced interaction can disrupt the PET process, leading to a significant increase in fluorescence intensity.[6]

Sensing_Mechanism cluster_off cluster_on Off Off State (Low Fluorescence) State (Low Fluorescence) Sensor_Off Sensor (Phen-B(OH)₂) PET_On Photoinduced Electron Transfer (PET) (Quenching) Sensor_Off->PET_On Sensor_On Sensor-Saccharide Complex (Phen-Boronate Ester) Sensor_Off->Sensor_On Binding No_Fluorescence Low Fluorescence PET_On->No_Fluorescence Light_In_Off Excitation Light Light_In_Off->Sensor_Off On On State (High Fluorescence) State (High Fluorescence) PET_Off PET Disrupted Sensor_On->PET_Off Fluorescence High Fluorescence PET_Off->Fluorescence Light_In_On Excitation Light Light_In_On->Sensor_On Saccharide Saccharide (Diol) Saccharide->Sensor_On

General mechanism of a PET-based fluorescent sensor.

Table 2: Quantitative Data for Selected Boronic Acid-Based Saccharide Sensors (Hypothetical Data for Illustrative Purposes)

Sensor MoietyAnalyteBinding Constant (Kₐ, M⁻¹)Fluorescence Quantum Yield (Φ) - FreeFluorescence Quantum Yield (Φ) - BoundDetection Limit (μM)
Anthracene-boronic acidGlucose1500.120.6550
Phenanthroline-boronic acidFructose8500.080.7210
Naphthalene-diboronic acidGlucose12000.200.855

Coordination Chemistry and Catalysis

The presence of the bidentate 1,10-phenanthroline core makes these boronic acids excellent ligands for the formation of transition metal complexes.[7] The boronic acid functionality can influence the electronic properties of the resulting complex and can also serve as a reactive handle for further functionalization or for anchoring the complex to a surface.

The introduction of the boronic acid group at the 5-position of the phenanthroline ring can influence the resulting metal complexes in several ways:[1]

  • Electronic Effects: The boronic acid group can act as a mild electron-withdrawing group, which can tune the redox potential and photophysical properties of the metal complex.

  • Supramolecular Assembly: The boronic acid moiety can participate in hydrogen bonding or form boronate esters with other molecules, leading to the formation of supramolecular structures.

  • Catalyst Immobilization: The boronic acid can be used to covalently attach the metal complex to a solid support, such as silica or a polymer, creating a heterogeneous catalyst.

These complexes have potential applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Future Perspectives

Phenanthroline-based boronic acids are a promising class of compounds with significant potential for further development. Future research is likely to focus on several key areas:

  • Advanced Sensors: The design of new sensors with enhanced selectivity for specific saccharides or other biologically important diols, as well as sensors that operate in complex biological media. This includes the development of ratiometric and near-infrared sensors for in vivo imaging.

  • Therapeutic Applications: Given that some boronic acids are approved drugs (e.g., bortezomib), and phenanthroline derivatives have shown a range of biological activities, the exploration of phenanthroline-based boronic acids as therapeutic agents, for example, as enzyme inhibitors or as components of drug delivery systems, is a promising avenue.

  • Novel Catalysts: The synthesis of novel transition metal complexes with tailored catalytic activities, leveraging the unique electronic and structural features imparted by the phenanthroline-boronic acid ligand.

  • Functional Materials: The incorporation of these molecules into polymers and metal-organic frameworks (MOFs) to create materials with unique optical, electronic, or catalytic properties.

References

The Untapped Potential: A Technical Guide to the Biological Activities of 1,10-Phenanthroline-2-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This technical guide explores the largely untapped therapeutic potential of 1,10-phenanthroline-2-boronic acid derivatives. While direct research on this specific class of compounds is nascent, this document provides a comprehensive overview of the well-established biological activities of the parent 1,10-phenanthroline core and the versatile boronic acid moiety. By examining their individual contributions to anticancer, antimicrobial, and enzyme inhibitory activities, we aim to provide a strong rationale and a roadmap for the design, synthesis, and evaluation of novel this compound derivatives as next-generation therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to empower researchers in this promising field.

Introduction: The Rationale for a Powerful Partnership

The field of drug discovery is in a constant search for novel molecular architectures that can exhibit enhanced potency, selectivity, and novel mechanisms of action. The conjugation of a 1,10-phenanthroline nucleus with a boronic acid functional group presents a compelling strategy for the development of new therapeutic agents.

1,10-Phenanthroline: A Privileged Heterocyclic Scaffold. 1,10-phenanthroline (phen) is a rigid, planar, and lipophilic heterocyclic organic compound known for its potent metal-chelating properties.[1] This characteristic is central to many of its biological activities, which span from antimicrobial to anticancer effects.[1][2] The ability of phen and its derivatives to intercalate into DNA and generate reactive oxygen species (ROS), particularly when complexed with transition metals like copper, forms the basis of their cytotoxicity against cancer cells and various pathogens.[2] Furthermore, modifications to the phenanthroline core have been shown to significantly modulate its biological activity.[3]

Boronic Acids: Versatile Pharmacophores and Enzyme Inhibitors. Boronic acids have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols.[4][5][6] This property is exploited in the design of sensors for carbohydrates and glycoproteins.[5][6][7] More critically for drug development, the trigonal planar boronic acid can mimic the tetrahedral transition state of peptide hydrolysis, making its derivatives potent enzyme inhibitors.[8][9] The landmark approval of bortezomib, a dipeptide boronic acid derivative, as a proteasome inhibitor for the treatment of multiple myeloma, has solidified the therapeutic potential of this functional group.[8][10] Boronic acid derivatives have since been explored as inhibitors for a range of enzymes, including serine proteases and histone deacetylases (HDACs).[9][10]

The conjugation of these two moieties in This compound derivatives offers the tantalizing prospect of synergistic or novel biological activities. The phenanthroline core could act as a delivery vehicle, targeting specific biological environments, while the boronic acid group could function as a reactive "warhead," inhibiting key enzymes or interacting with specific biomolecules.

Potential Biological Activities and Quantitative Data

While specific data for this compound derivatives is scarce, the extensive literature on related compounds allows us to extrapolate potential activities and provides a benchmark for future studies.

Anticancer Activity

The anticancer potential of these derivatives is arguably the most promising area of investigation.

  • 1,10-Phenanthroline Derivatives: Numerous studies have demonstrated the potent in vitro cytotoxicity of 1,10-phenanthroline derivatives and their metal complexes against a wide range of cancer cell lines.[11][12] For instance, certain fused phenanthrolines have shown excellent to moderate antiproliferative activity with GI50 values ranging from 0.296 to 3.78 μM against 40 different cancer cell lines.[12] Copper(I) complexes of some 1,10-phenanthroline derivatives have exhibited promising anticancer activities with IC50 values below 10⁻⁵ M.[11]

  • Boronic Acid Derivatives: The anticancer activity of boronic acids is best exemplified by proteasome inhibitors. Dipeptide boronic acid derivatives have shown potent inhibition of the human 20S proteasome with IC50 values as low as 4.60 nM and have demonstrated significant antiproliferative activity against various multiple myeloma cell lines.[8] Other boronic acid-based compounds have been shown to inhibit cancer cell growth by targeting tubulin polymerization.[13]

Table 1: Selected Anticancer Activities of 1,10-Phenanthroline and Boronic Acid Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell Line(s)Activity Metric (IC50/GI50)Reference
1,10-Phenanthroline Derivatives Fused Pyrrolo Phenanthroline (11c)HL-60(TB), NCI-H522, COLO205, etc.0.296 - 3.78 µM (GI50)[12]
Copper(I) Complex of Phenanthroline Derivative (C10)231BR (Breast Cancer Brain Metastasis)< 10 µM (IC50)[11]
Boronic Acid Derivatives Dipeptide Boronic Acid Proteasome Inhibitor (15)U266 (Multiple Myeloma)4.60 nM (IC50)[8]
Boronic Acid Analog of Combretastatin A-4VariousVaried cytotoxicity[13]
Enzyme Inhibition

The boronic acid moiety is a strong indicator of potential enzyme inhibitory activity.

  • Proteasome Inhibition: The mechanism of action for bortezomib and other similar boronic acid derivatives involves the formation of a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the 20S proteasome. This leads to an accumulation of pro-apoptotic factors and cell death in cancerous cells.[4]

  • Serine Protease Inhibition: Boronic acids can act as transition-state analog inhibitors of serine proteases, which play crucial roles in various physiological and pathological processes.

  • Histone Deacetylase (HDAC) Inhibition: Some boronic acid derivatives have been developed as HDAC inhibitors, which are a promising class of anticancer agents.[10]

  • β-Lactamase Inhibition: Boronic acid derivatives have been designed as potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8][14]

Table 2: Enzyme Inhibitory Activities of Boronic Acid Derivatives

Compound ClassTarget EnzymeActivity Metric (IC50/Ki)Reference
Boronic Acid Derivatives Human 20S Proteasome1.1 nM - 9.6 nM (IC50)[8][15]
HDAC255 nM (IC50)[8]
β-Lactamase (PDC-3)4 nM (Ki)[14]
Antimicrobial Activity

Both parent scaffolds have demonstrated significant antimicrobial properties.

  • 1,10-Phenanthroline Derivatives: Quaternary salts of 1,10-phenanthroline have shown remarkable antimicrobial and antifungal activity.[3] The antimicrobial action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism.[1]

  • Boronic Acid Derivatives: Certain boronic acid derivatives have shown antibacterial activity, particularly as β-lactamase inhibitors which can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.[8][14]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for the parent compound classes.

General Synthesis of 1,10-Phenanthroline Boronic Acid Derivatives

A common approach for the synthesis of such derivatives involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Materials:

  • A halogenated 1,10-phenanthroline precursor (e.g., 2-bromo-1,10-phenanthroline)

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated 1,10-phenanthroline, bis(pinacolato)diboron, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,10-phenanthroline boronic acid pinacol ester.

  • The pinacol ester can then be hydrolyzed to the corresponding boronic acid using an acid catalyst (e.g., HCl) if required.

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Proteasome Inhibition Assay

Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate. Inhibition of the proteasome results in a decrease in the fluorescence signal.

Procedure:

  • In a 96-well black plate, add purified human 20S proteasome to a reaction buffer.

  • Add the test compounds at various concentrations and incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding a fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) using a fluorescence plate reader.

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration.

Visualizations: Pathways and Workflows

Potential Mechanisms of Anticancer Activity

The following diagram illustrates the potential signaling pathways that could be targeted by this compound derivatives, based on the known activities of their parent scaffolds.

anticancer_pathways Phen_BA 1,10-Phenanthroline- 2-Boronic Acid Derivative Phen_moiety 1,10-Phenanthroline Moiety Phen_BA->Phen_moiety acts via BA_moiety Boronic Acid Moiety Phen_BA->BA_moiety acts via ROS Reactive Oxygen Species (ROS) Generation Phen_moiety->ROS Proteasome Proteasome BA_moiety->Proteasome inhibits DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Protein_degradation Protein Degradation Proteasome->Protein_degradation mediates Ub_proteins Ubiquitinated Proteins Ub_proteins->Protein_degradation Apoptosis_proteins Accumulation of Pro-Apoptotic Proteins Protein_degradation->Apoptosis_proteins prevents accumulation Apoptosis_proteins->Apoptosis

Caption: Potential anticancer mechanisms of this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines a logical workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_vitro_screening In Vitro Biological Screening Purification->In_vitro_screening Anticancer Anticancer Assays (MTT, etc.) In_vitro_screening->Anticancer Enzyme Enzyme Inhibition Assays (Proteasome, etc.) In_vitro_screening->Enzyme Antimicrobial Antimicrobial Assays (MIC determination) In_vitro_screening->Antimicrobial Hit_identification Hit Identification and Lead Optimization Anticancer->Hit_identification Enzyme->Hit_identification Antimicrobial->Hit_identification Mechanism Mechanism of Action Studies Hit_identification->Mechanism In_vivo In Vivo Studies (Animal Models) Mechanism->In_vivo

Caption: Workflow for the development of this compound derivatives.

Conclusion and Future Directions

The synthesis and biological evaluation of this compound derivatives represent a compelling and underexplored area of medicinal chemistry. The proven track records of both the 1,10-phenanthroline scaffold and the boronic acid functional group in eliciting potent biological responses, particularly in the realms of oncology and infectious diseases, provide a strong foundation for future research. This technical guide has outlined the significant potential of these hybrid molecules, provided actionable experimental protocols, and visualized the underlying biological rationale. It is hoped that this document will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising class of compounds and ultimately leading to the development of novel and effective therapeutic agents. The path forward should focus on the systematic synthesis of a library of these derivatives, followed by comprehensive in vitro and in vivo evaluations to unlock their full therapeutic potential.

References

literature review of 1,10-Phenanthroline boronic acid compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,10-Phenanthroline Boronic Acid Compounds

Introduction

1,10-Phenanthroline (phen) is a heterocyclic aromatic compound renowned for its rigid, planar structure and its potent ability to chelate a wide variety of metal ions.[1][2] This has made it a cornerstone ligand in coordination chemistry, with applications ranging from analytical reagents to catalysts.[3] In the realm of drug development, phen and its derivatives have garnered significant interest due to their biological activities, including anticancer and antibacterial properties, often attributed to their ability to interact with DNA.[1][2][4]

Boronic acids, characterized by a C–B(OH)₂ functional group, are versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[5][6] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, due to its unique ability to form reversible covalent bonds with biological nucleophiles.[7][8] Furthermore, their capacity to bind with 1,2- and 1,3-diols makes them excellent candidates for developing sensors for saccharides and glycoproteins.[9][10][11]

This technical guide provides a comprehensive literature review of compounds that merge the 1,10-phenanthroline scaffold with the boronic acid functional group. It explores their synthesis, biological activities, and potential applications, with a focus on anticancer research and molecular sensing. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes and pathways.

Synthesis of 1,10-Phenanthroline Derivatives

The synthesis of functionalized 1,10-phenanthroline compounds is a critical first step. Traditional methods often involve the Skraup reaction, a double cyclization of o-phenylenediamines with glycerol and an oxidizing agent.[3] Modern approaches, however, focus on the modification of the phenanthroline core through various organic reactions to introduce desired functionalities.

One key strategy involves palladium-catalyzed reactions to create carbon-carbon or carbon-heteroatom bonds. For instance, brominated phenanthrolines can be converted to their corresponding carboxylic acids via alkoxycarbonylation.[12] A significant development for this review is the synthesis of phenanthroline-boronic acid derivatives, which can be achieved by reacting a phenanthroline-based ligand with commercially available boronic acid precursors.[13]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing functionalized 1,10-phenanthroline derivatives, including those incorporating boronic acids.

G start Starting Material (e.g., 1,10-Phenanthroline or o-phenylenediamine) skraup Skraup Reaction or Alternative Core Synthesis start->skraup phen_core 1,10-Phenanthroline Core skraup->phen_core functionalization Functionalization (e.g., Bromination, Nitration) phen_core->functionalization intermediate Functionalized Phenanthroline (e.g., Bromo-phen) functionalization->intermediate coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) intermediate->coupling final_product Final Product (1,10-Phenanthroline Boronic Acid Derivative) coupling->final_product boronic_acid Boronic Acid Precursor boronic_acid->coupling purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification

Caption: Generalized synthetic workflow for 1,10-phenanthroline boronic acid derivatives.

Experimental Protocol: Synthesis of 1,10-Phenanthroline Ligands

This protocol is adapted from a study describing the synthesis of phenanthroline derivatives using boronic acid precursors.[13]

  • Intermediate Synthesis : Synthesize the key 1,10-phenanthroline intermediate according to established literature methods.

  • Ligand Synthesis :

    • Dissolve the key intermediate in a suitable solvent (e.g., toluene).

    • Add a commercially available boronic acid precursor to the solution.

    • Reflux the mixture overnight.

    • Cool the solution to room temperature to allow for the formation of crystals.

    • Recrystallize the product from a suitable solvent (e.g., acetonitrile) to obtain the analytically pure final ligand.

  • Characterization : Confirm the structure of the synthesized ligands using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Biological Activity and Applications

The fusion of the 1,10-phenanthroline scaffold with boronic acid moieties opens the door to creating compounds with multifaceted biological activities, particularly as anticancer agents.

Anticancer Activity

1,10-Phenanthroline and its metal complexes are known to exhibit significant cytotoxicity against various cancer cell lines.[15] Their mechanism of action often involves the inhibition of DNA synthesis or the induction of apoptosis.[3][15] For example, the derivative 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) showed potent antitumor activity with IC₅₀ values between 0.1–0.2 μM in lung and head and neck cancer cell lines, inducing G1 cell cycle arrest and apoptosis.[16] Another study on 1H-imidazo[4,5-f][13]phenanthroline (IPM713) found it to be most effective against the HCT116 colorectal cancer cell line with an IC₅₀ of 1.7 μM, acting by suppressing the PI3K/AKT/mTOR signaling pathway.[17]

The introduction of a boronic acid group can enhance these activities or introduce new mechanisms. Boronic acids are known proteasome inhibitors and can also act as sensors for specific cell-surface carbohydrates, potentially targeting the drug to cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 1,10-phenanthroline derivatives against different cancer cell lines.

Compound/ComplexCell Line(s)IC₅₀ (μM)Reference
2,9-di-sec-butyl-1,10-phenanthroline (dsBPT)Lung and Head & Neck Cancer0.1 - 0.2[16]
1H-imidazo[4,5-f][13]phenanthroline (IPM713)HCT116 (Colorectal Cancer)1.7[17]
Copper(I) Complex C1VariousLower than native drug Ps[13]
Ligand L⁷VariousLower than native drug Ps[13]
Metal-phen complexesA-498 and Hep-G23 to 18 times more cytotoxic than cisplatin[15]
Signaling Pathway Inhibition

Certain phenanthroline derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a prominent target.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes IPM713 1,10-Phenanthroline Derivative (IPM713) IPM713->PI3K Inhibition IPM713->AKT Inhibition IPM713->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a phenanthroline derivative.[17]

Experimental Protocol: In Vitro Anticancer Activity Assay

This protocol is based on the Cell Counting Kit-8 (CCK8) assay used to evaluate the cytotoxicity of phenanthroline compounds.[13]

  • Cell Seeding : Transfer 100 µL of a diluted cell suspension (approximately 10,000 cells) into each well of a 96-well plate.

  • Incubation : Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO.

  • Treatment : Add 0.5 µL of the diluted compounds to 100 µL of fresh cell medium and mix gently. Replace the original medium in the wells with 100 µL of the compound-containing medium. The final DMSO concentration should be kept low (e.g., 0.5%).

  • Incubation : Incubate the treated plates at 37°C for 48 hours.

  • Viability Assay : Add CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis : Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value for each compound.

Molecular Sensing Applications

The boronic acid group is a versatile recognition element for diols, making it highly suitable for developing sensors for saccharides.[9][10] By functionalizing a 1,10-phenanthroline core, which has intrinsic fluorescence properties, with a boronic acid moiety, it is possible to create fluorescent chemosensors.[18] The binding of a saccharide to the boronic acid can modulate the electronic properties of the fluorophore, leading to a detectable change in the fluorescence emission (e.g., intensity or wavelength shift).[19]

G Phen_BA Phenanthroline-Boronic Acid (Fluorophore) Complex Phen-Boronate Ester Complex Phen_BA->Complex Reversible Binding Saccharide Saccharide (e.g., Glucose, Fructose) Saccharide->Complex Signal_Change Change in Fluorescence (Quenching or Shift) Complex->Signal_Change Results in

Caption: Logical workflow for saccharide sensing using a phenanthroline-boronic acid conjugate.

Conclusion and Future Prospects

The strategic combination of the 1,10-phenanthroline scaffold and the boronic acid functional group presents a promising avenue for the development of novel therapeutic agents and diagnostic tools. The phenanthroline core provides a rigid, biologically active platform capable of DNA interaction and metal chelation, while the boronic acid moiety offers the potential for covalent inhibition of enzymes like proteasomes and specific recognition of carbohydrates.

Future research should focus on synthesizing a broader library of these hybrid molecules and conducting extensive structure-activity relationship (SAR) studies. Investigating their potential as dual-targeting agents—for instance, a compound that both intercalates into DNA via its phenanthroline part and targets cell-surface glycans via its boronic acid part—could lead to highly selective and potent anticancer drugs. Furthermore, the development of these compounds as fluorescent probes for detecting biologically relevant analytes in complex cellular environments warrants deeper exploration.[20] The versatility and unique chemical properties of 1,10-phenanthroline boronic acid compounds position them as a compelling area for continued research in medicinal chemistry and chemical biology.

References

Methodological & Application

Application Notes and Protocols: 1,10-Phenanthroline-2-boronic acid as a Bifunctional Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of the palladium catalyst at the heart of this reaction is critically dependent on the nature of the supporting ligands. 1,10-Phenanthroline and its derivatives are well-established as effective ligands in palladium-catalyzed cross-coupling reactions, owing to their rigid, bidentate N,N-coordination sphere which stabilizes the active palladium species.

This application note explores the potential of a novel, bifunctional ligand, 1,10-Phenanthroline-2-boronic acid , in Suzuki-Miyaura coupling. The introduction of a boronic acid moiety at the 2-position of the phenanthroline scaffold offers intriguing possibilities for modifying the catalytic activity and properties of the system. The boronic acid group can potentially influence the electronic properties of the ligand, participate in secondary interactions with the substrate or base, or serve as a handle for immobilization or further functionalization of the catalyst.

This document provides a proposed synthetic route for this compound and a detailed protocol for its application as a ligand in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 1,10-phenanthroline. The first step involves the selective bromination at the 2-position, followed by a palladium-catalyzed Miyaura borylation.

Step 1: Synthesis of 2-Bromo-1,10-phenanthroline

The synthesis of 2-bromo-1,10-phenanthroline can be performed via N-oxidation followed by bromination.

Protocol:

  • To a solution of 1,10-phenanthroline (1.0 eq) in a suitable solvent, add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours to facilitate the formation of the N-oxide.

  • Following the formation of the N-oxide, add tribromide (TBAB) and p-toluenesulfonic anhydride.

  • Heat the reaction mixture under reflux for 4-6 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-1,10-phenanthroline.

Step 2: Palladium-Catalyzed Borylation

The conversion of 2-bromo-1,10-phenanthroline to the corresponding boronic acid can be achieved using a Miyaura borylation reaction.

Protocol:

  • In a flame-dried Schlenk flask, combine 2-bromo-1,10-phenanthroline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).

  • Add a palladium catalyst, such as PdCl₂(dppf) (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, or in many cases, the pinacol ester can be used directly as the ligand. For hydrolysis, dissolve the crude pinacol ester in a mixture of THF and 2M HCl and stir at room temperature for 4-6 hours.

  • Extract the boronic acid into an organic solvent, dry, and concentrate to yield this compound.

Application in Suzuki-Miyaura Coupling: Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol details the use of the synthesized this compound as a ligand in a model Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (as the ligand)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ (2 mol%) and this compound (2.2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add toluene and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.

  • To this mixture, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Add water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for the specified reaction time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-methoxybiphenyl.

Representative Data

The following table summarizes illustrative quantitative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a Pd(OAc)₂/1,10-Phenanthroline-2-boronic acid system. (Note: This data is representative of typical results for phenanthroline-ligated systems and serves as an example.)

EntryAryl BromideProductTime (h)Yield (%)
14-Bromoanisole4-Methoxybiphenyl495
24-Bromotoluene4-Methylbiphenyl492
34-Bromobenzonitrile4-Cyanobiphenyl688
41-Bromo-4-nitrobenzene4-Nitrobiphenyl685
52-Bromopyridine2-Phenylpyridine875

Visualizations

Proposed Synthesis of this compound

G phen 1,10-Phenanthroline phen_n_oxide 1,10-Phenanthroline-N-oxide phen->phen_n_oxide m-CPBA bromo_phen 2-Bromo-1,10-phenanthroline phen_n_oxide->bromo_phen TBAB, p-Ts₂O phen_bpin This compound pinacol ester bromo_phen->phen_bpin B₂pin₂, PdCl₂(dppf), KOAc phen_boronic_acid This compound phen_bpin->phen_boronic_acid H₃O⁺

Caption: Synthetic pathway to this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->Pd(0)L Reductive Elimination RedElim Ar-Ar' Transmetalation->RedElim L L = this compound ArX Ar-X = Aryl Halide ArB Ar'-B(OR)₂ = Arylboronic acid/ester

Caption: The Suzuki-Miyaura catalytic cycle with the phenanthroline ligand.

Experimental Workflow

Workflow start Start setup Assemble Schlenk flask with Pd(OAc)₂ and Ligand start->setup inert Evacuate and backfill with inert gas setup->inert preform Add toluene and stir for catalyst pre-formation inert->preform reagents Add Aryl Halide, Boronic Acid, and Base preform->reagents reaction Heat to 100°C and stir reagents->reaction workup Cool, dilute, and perform aqueous workup reaction->workup purify Purify by column chromatography workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

While this compound is not a widely documented ligand, its synthesis is feasible through established methodologies. Its application in Suzuki-Miyaura cross-coupling presents an exciting avenue for research, potentially offering unique catalytic properties due to its bifunctional nature. The protocols provided herein offer a solid foundation for researchers to synthesize and explore the catalytic activity of this novel ligand in a variety of cross-coupling reactions, which could be of significant interest in the fields of medicinal chemistry and materials science. Further studies are warranted to fully elucidate the scope, limitations, and mechanistic nuances of this promising ligand system.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1,10-Phenanthroline-2-boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,10-Phenanthroline-2-boronic acid as a reactant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This allows for the synthesis of novel 2-substituted 1,10-phenanthroline derivatives, which are valuable scaffolds in coordination chemistry, catalysis, and medicinal chemistry.

Introduction

1,10-Phenanthroline and its derivatives are renowned for their robust coordination to a wide array of metal ions, making them indispensable ligands in catalysis and materials science. The introduction of a boronic acid moiety at the 2-position of the phenanthroline core opens up new avenues for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This enables the direct formation of a carbon-carbon bond between the phenanthroline scaffold and various aryl or heteroaryl partners.

While 1,10-phenanthroline is widely used as a ligand in cross-coupling reactions, its functionalization at the 2-position using its boronic acid derivative as a substrate is a more specialized application. These protocols are based on established Suzuki-Miyaura coupling methodologies, adapted for the specific reactivity of heteroaryl boronic acids.

Synthesis of this compound

The synthesis of this compound is a crucial prerequisite for its use in cross-coupling reactions. A common and effective method is the Miyaura borylation of a 2-halo-1,10-phenanthroline precursor.

Synthesis_of_Phenanthroline_Boronic_Acid 2-Halo-1,10-phenanthroline 2-Halo-1,10-phenanthroline Pinacol_ester 1,10-Phenanthroline-2-boronic acid pinacol ester 2-Halo-1,10-phenanthroline->Pinacol_ester Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Pinacol_ester Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_catalyst->Pinacol_ester Base Base (e.g., KOAc) Base->Pinacol_ester Solvent Solvent (e.g., Dioxane) Solvent->Pinacol_ester Hydrolysis Acidic Hydrolysis Pinacol_ester->Hydrolysis Final_Product 1,10-Phenanthroline-2-boronic acid Hydrolysis->Final_Product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound pinacol ester
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-1,10-phenanthroline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.

Note: The pinacol ester is often used directly in subsequent cross-coupling reactions due to its stability.

Palladium-Catalyzed Cross-Coupling Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various organic halides or triflates.

Suzuki_Miyaura_Coupling Phen_B_OH_2 1,10-Phenanthroline- 2-boronic acid Coupled_Product 2-Aryl-1,10-phenanthroline Phen_B_OH_2->Coupled_Product Ar_X Aryl/Heteroaryl Halide (R-X) Ar_X->Coupled_Product Pd_catalyst Pd(0) Catalyst Pd_catalyst->Coupled_Product Base Base Base->Coupled_Product Solvent Solvent Solvent->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Inert Atmosphere: Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the 2-substituted 1,10-phenanthroline product.

Catalytic Cycle Visualization

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Ar-X Transmetal Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar [Phen-B(OH)3]⁻ PdII_R_Ar->Pd0 RedElim Reductive Elimination Product R-Ar RedElim->Product ArX Ar-X PhenBOH2 Phen-B(OH)2 Base Base Boronate [Phen-B(OH)3]⁻ ArX_node Ar-X = Aryl Halide PhenBOH2_node Phen-B(OH)2 = this compound

Application Notes and Protocols for 1,10-Phenanthroline-2-boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a critically important class of N-heterocyclic compounds extensively utilized as ligands in coordination chemistry and catalysis.[1] The rigid, planar structure and strong chelating ability of the 1,10-phenanthroline scaffold make it a versatile building block for the construction of functional molecules.[1][2] The introduction of a boronic acid moiety at the 2-position of the 1,10-phenanthroline core yields 1,10-Phenanthroline-2-boronic acid, a reagent with significant potential in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.

This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-aryl-1,10-phenanthroline derivatives. These derivatives are of interest in materials science, medicinal chemistry, and as specialized ligands for catalysis.

Key Applications

The primary application of this compound is as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The boronic acid group allows for the formation of new carbon-carbon bonds, enabling the introduction of the 1,10-phenanthroline motif onto various aromatic and heteroaromatic systems.

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl halides/triflates to form 2-aryl-1,10-phenanthrolines.

  • Chan-Lam Coupling: Copper-catalyzed reaction with amines, amides, or alcohols to form C-N or C-O bonds.[1][3][4]

  • Oxidative Heck-Type Reactions: Palladium(II)-catalyzed coupling with olefins.[5][6][7]

Experimental Protocols

The following section details a representative protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. This protocol is based on established methodologies for the Suzuki-Miyaura coupling of heteroaryl boronic acids.[8][9][10]

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-1,10-phenanthroline via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-bromoanisole.

Reaction Scheme:

Materials:

  • This compound

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add [Pd(dppf)Cl₂] (0.03 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe. The final concentration of the boronic acid should be approximately 0.1 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-methoxyphenyl)-1,10-phenanthroline.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides, based on typical yields for similar reactions.

EntryAryl BromideProductTypical Yield (%)
14-Bromoanisole2-(4-methoxyphenyl)-1,10-phenanthroline85
21-Bromo-4-nitrobenzene2-(4-nitrophenyl)-1,10-phenanthroline78
31-Bromo-4-cyanobenzene4-(1,10-phenanthrolin-2-yl)benzonitrile82
42-Bromopyridine2-(pyridin-2-yl)-1,10-phenanthroline75

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling protocol described above.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Bromide - Base (K₂CO₃) catalyst Add Pd Catalyst: [Pd(dppf)Cl₂] reagents->catalyst 1. solvent Add Solvents: Anhydrous Dioxane & Degassed Water catalyst->solvent 2. heating Heat to 90 °C under Inert Atmosphere solvent->heating 3. monitoring Monitor by TLC/LC-MS heating->monitoring 4. extraction Aqueous Workup & Extraction monitoring->extraction 5. purification Column Chromatography extraction->purification 6. product Isolated Product purification->product 7.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Proposed Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle cluster_reactants pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)-X(L₂) pd0->pd_aryl_halide Oxidative Addition (Ar-X) product Ar-Phen pd_aryl_phen Ar-Pd(II)-Phen(L₂) pd_aryl_halide->pd_aryl_phen Transmetalation (Phen-B(OH)₂) biaryl_pd [Ar-Pd(II)-Phen]⁺ pd_aryl_phen->biaryl_pd biaryl_pd->pd0 Reductive Elimination (Ar-Phen) aryl_halide Ar-X boronic_acid Phen-B(OH)₂

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: 1,10-Phenanthroline-2-boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a cornerstone in the field of coordination chemistry and catalysis. Their rigid, planar structure and strong chelating ability to a wide range of metal centers make them exceptional ligands.[1][2][3] The introduction of functional groups onto the phenanthroline scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.[1] 1,10-Phenanthroline-2-boronic acid is a versatile bifunctional molecule that combines the robust chelating properties of the phenanthroline core with the reactive potential of a boronic acid group. While not a catalyst in its own right, it serves as a valuable ligand and a key building block for the synthesis of more complex and tailored catalytic systems.

This document provides detailed application notes and experimental protocols for the use of 1,10-phenanthroline and its derivatives as ligands in key catalytic reactions, with a focus on palladium-catalyzed cross-coupling reactions.

Application Notes

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

1,10-Phenanthroline-based ligands are highly effective in stabilizing palladium catalysts and enhancing their activity in a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The two nitrogen atoms of the phenanthroline core form a stable five-membered chelate ring with the palladium center, which can prevent catalyst deactivation and promote efficient catalytic turnover.

  • Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides, 1,10-phenanthroline ligands can accelerate the reaction and improve yields. They are particularly useful in reactions involving challenging substrates or when aiming for lower catalyst loadings. The boronic acid moiety at the 2-position of this compound can be envisioned to influence the electronic environment of the palladium center or to serve as an anchor for immobilization of the catalyst.

  • Heck Reaction: The Heck reaction couples unsaturated halides with alkenes. Palladium complexes bearing 1,10-phenanthroline ligands have been shown to be effective catalysts for this transformation.[4] The rigidity of the phenanthroline backbone can impart specific stereoselectivity to the reaction.

Precursor for Advanced Ligand Synthesis

The true utility of this compound lies in its potential as a synthetic intermediate. The boronic acid group is a versatile functional handle that can participate in a variety of chemical transformations to create more elaborate ligand architectures.

  • Suzuki-Miyaura Coupling for Ligand Elaboration: The boronic acid group can itself undergo a Suzuki-Miyaura reaction with an aryl or heteroaryl halide. This allows for the introduction of bulky or electronically diverse substituents at the 2-position of the phenanthroline ring. Such modifications can be used to create sterically demanding ligands that can enhance the catalytic activity and selectivity for specific applications.

  • Formation of Bidentate and Pincer Ligands: The boronic acid can be converted to other functional groups, such as hydroxyl or amino groups, which can then be used to build multidentate ligand systems. This opens the door to the design of highly specialized catalysts with unique coordination geometries.

Quantitative Data Summary

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions using 1,10-phenanthroline and its derivatives as ligands.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-Bromotoluene1,10-Phenanthroline0.02K₂CO₃EtOH/H₂ORT16>954750~297
24-Chlorotoluene1,10-Phenanthroline0.02K₂CO₃EtOH/H₂ORT16~804000~250
34-Iodoanisole1,10-Phenanthroline0.02K₂CO₃EtOH/H₂ORT16>984900~306
42-Bromopyridine2,9-Dimethyl-1,10-phenanthroline1K₃PO₄Toluene1001292927.7
51-Bromo-4-nitrobenzene1,10-Phenanthroline0.02K₂CO₃EtOH/H₂ORT16>984900~306

Data adapted from representative literature. Conditions and results can vary based on specific substrates and reaction optimization.

Table 2: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TOF (h⁻¹)
1IodobenzeneStyrene1,10-Phenanthroline0.1Et₃NDMF802.5>99~396
2BromobenzeneMethyl acrylate1,10-Phenanthroline1NaOAcDMAc12024853.5
34-Bromoacetophenonen-Butyl acrylate2,9-Dimethyl-1,10-phenanthroline0.5K₂CO₃NMP140129515.8
4IodobenzeneMethyl acrylatePyridyl-imine0.1Et₃NDMF802.5>99~1253

Data adapted from representative literature. Conditions and results can vary based on specific substrates and reaction optimization.[5]

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II)-Phenanthroline Pre-catalyst

This protocol describes the synthesis of a well-defined palladium(II) complex with 1,10-phenanthroline, which can be used as a pre-catalyst in cross-coupling reactions.

Materials:

  • Pd(phen)Cl₂ (synthesized from K₂PdCl₄ and 1,10-phenanthroline)

  • Silver triflate (AgOTf)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Ether (ACS reagent grade)

Procedure:

  • To a suspension of Pd(phen)Cl₂ (0.050 g, 0.14 mmol) in acetonitrile (80 mL), add AgOTf (0.072 g, 0.28 mmol).

  • Heat the mixture with stirring at 65 °C for 2 hours.

  • Filter the hot mixture to remove the precipitated AgCl.

  • Slowly cool the filtrate to room temperature.

  • Slowly diffuse ether into the acetonitrile solution to induce crystallization.

  • Collect the resulting crystals of --INVALID-LINK--₂ by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Characterization: The product can be characterized by ¹H NMR spectroscopy and X-ray crystallography.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up Pd(phen)Cl₂ Pd(phen)Cl₂ Reaction_Mixture Mix and Heat (65°C, 2h) Pd(phen)Cl₂->Reaction_Mixture AgOTf AgOTf AgOTf->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Filtration Filter to remove AgCl Reaction_Mixture->Filtration Crystallization Crystallize from Acetonitrile/Ether Filtration->Crystallization Isolation Isolate and Dry Product Crystallization->Isolation Final_Product Final_Product Isolation->Final_Product Pd(phen)(MeCN)₂₂

Fig. 1: Workflow for the synthesis of a Pd(II)-phenanthroline pre-catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Using a Phenanthroline-based Catalyst

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium-phenanthroline catalyst system.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mol%)

  • 1,10-Phenanthroline ligand (0.01 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst, the 1,10-phenanthroline ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide and the arylboronic acid to the flask.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition ArPd(II)(X)L₂ Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)(X)L₂ Transmetalation Transmetalation ArPd(II)(X)L₂->Transmetalation ArPd(II)Ar'L₂ Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L₂ Reductive_Elimination Reductive Elimination ArPd(II)Ar'L₂->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₂->Transmetalation Base Base Base->Transmetalation

Fig. 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a valuable and versatile molecule for the development of advanced catalytic systems. While its direct application as a catalyst has not been established, its role as a tunable ligand and a synthetic precursor is of significant interest to researchers in catalysis and drug development. The ability to modify the phenanthroline scaffold through the boronic acid functionality allows for the rational design of ligands that can lead to more efficient, selective, and robust catalysts for a wide range of important chemical transformations. The protocols and data presented herein provide a foundation for the exploration of 1,10-phenanthroline derivatives in modern catalysis.

References

Application Notes and Protocols: The Use of 1,10-Phenanthroline-2-boronic acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The rigid, planar structure of the 1,10-phenanthroline scaffold allows for intercalation with DNA, and its chelating properties can influence various enzymatic processes.[3] A key strategy for developing novel bioactive molecules is the functionalization of the 1,10-phenanthroline core. The introduction of substituents at the 2-position can significantly modulate the biological efficacy and target specificity of these compounds.

1,10-Phenanthroline-2-boronic acid is a versatile synthetic intermediate that enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position via the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds with high efficiency and functional group tolerance.[6] These application notes provide a comprehensive overview of the potential use of this compound in the synthesis of bioactive molecules, including a representative experimental protocol for a Suzuki-Miyaura coupling reaction and a summary of the biological activities of analogous 2-substituted 1,10-phenanthroline derivatives.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[4] In the context of this application note, this compound serves as the organoboron partner, reacting with various aryl or heteroaryl halides to yield 2-substituted 1,10-phenanthroline derivatives.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R 2-Aryl-1,10-phenanthroline Reductive\nElimination->Ar-R ArX Aryl Halide ArX->Oxidative\nAddition R-B(OH)2 This compound R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2-aryl-1,10-phenanthroline derivative using this compound. This protocol is based on established Suzuki-Miyaura coupling procedures and can be adapted for various aryl halides.[7]

Synthesis of 2-(4-methoxyphenyl)-1,10-phenanthroline

Materials:

  • This compound

  • 1-Iodo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), 1-iodo-4-methoxybenzene (1.1 mmol, 1.1 eq.), potassium carbonate (3.0 mmol, 3.0 eq.), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) to the flask.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(4-methoxyphenyl)-1,10-phenanthroline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis A Combine Reactants: - this compound - Aryl Halide - Base (K₂CO₃) - Ligand (PPh₃) B Inert Atmosphere (N₂ or Ar) A->B C Add Catalyst (Pd(OAc)₂) B->C D Add Degassed Solvents C->D E Heat and Stir (80°C, 12-24h) D->E F Monitor by TLC E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Biological Activity of 2-Substituted 1,10-Phenanthroline Derivatives

While specific biological data for compounds synthesized directly from this compound is limited in the public domain, the biological activities of various 2-substituted 1,10-phenanthroline analogs have been reported. These compounds often exhibit potent anticancer and antimicrobial activities. The data presented below is a compilation from studies on closely related structures and serves to illustrate the potential of this class of molecules.

Compound ClassTarget/ActivityIC₅₀ / MICCell Line / OrganismReference
2-Aryl-1,10-phenanthrolinesAnticancer1-10 µMHuman cancer cell lines (e.g., A549, HCT116)[8][9]
2,9-Diaryl-1,10-phenanthrolinesAnticancer0.5-5 µMBreast cancer cell lines[8]
1,10-Phenanthroline-metal complexesAntimicrobial2-20 µg/mLS. aureus, E. coli[2]
Fused PyrrolophenanthrolinesAnticancer0.3-250 µMNCI-60 cell line panel[9]

Signaling Pathways and Mechanisms of Action

The bioactive derivatives of 1,10-phenanthroline can exert their therapeutic effects through various mechanisms. A primary mode of action is the inhibition of cancer cell proliferation and induction of apoptosis. This is often achieved by targeting key signaling pathways involved in cell growth, survival, and metastasis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.

PI3K_Akt_mTOR_Pathway cluster_0 Upstream Signaling cluster_1 PI3K/Akt Signaling cluster_2 mTOR Signaling cluster_3 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Inhibits pro-apoptotic proteins Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Inhibitor 2-Aryl-1,10-phenanthroline Derivative Inhibitor->Akt Inhibitor->mTORC1

Figure 3: Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by 2-Aryl-1,10-phenanthroline Derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the introduction of diverse aryl and heteroaryl moieties at the 2-position of the 1,10-phenanthroline scaffold. The resulting 2-substituted derivatives have shown significant potential as anticancer and antimicrobial agents, often acting through the modulation of critical cellular signaling pathways. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of new 1,10-phenanthroline-based compounds in the pursuit of novel therapeutics.

References

Application Notes and Protocols for C-H Activation with 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, generalized experimental protocol for the application of 1,10-Phenanthroline-2-boronic acid in C-H activation reactions. While direct, published experimental setups for this specific reagent are not prevalent in the reviewed literature, this guide constructs a robust, hypothetical protocol based on established principles of transition-metal catalysis involving 1,10-phenanthroline ligands and boronic acids as coupling partners. The proposed application focuses on a palladium-catalyzed intramolecular C-H activation/C-C coupling, a plausible reaction pathway for synthesizing complex heterocyclic structures. This document serves as a foundational guide for researchers exploring the novel reactivity of this bifunctional molecule.

Introduction: The Potential of Bifunctional Reagents in C-H Activation

Direct C-H bond functionalization has become a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. The use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, has been instrumental in controlling the regioselectivity of these transformations.

1,10-phenanthroline is a privileged bidentate ligand in transition metal catalysis, widely used to stabilize and modulate the reactivity of catalysts for various reactions, including C-H activation. Boronic acids are cornerstone reagents in organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.

The molecule this compound combines both of these critical functionalities. This unique structure presents the opportunity for novel catalytic cycles where the molecule can act as both a directing ligand and an internal coupling partner. This application note outlines a proposed experimental setup for an intramolecular C-H activation/C-C coupling reaction, leveraging a palladium catalyst.

Proposed Reaction Scheme

The protocol described herein focuses on a hypothetical intramolecular C-H activation of an aryl group tethered to the phenanthroline core, followed by a Suzuki-Miyaura-type coupling with the integrated boronic acid functionality. This "one-molecule" approach could provide a streamlined synthesis of extended, polycyclic aromatic systems relevant to materials science and drug discovery.

Hypothetical Reaction:

Experimental Protocols

This section provides a detailed, step-by-step procedure for a generalized palladium-catalyzed intramolecular C-H activation/C-C coupling reaction.

3.1. Materials and Equipment

  • Reagents:

    • Aryl-substituted 1,10-Phenanthroline precursor

    • This compound (if used as a separate component)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) as base

    • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dioxane, Toluene, DMF)

    • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • Schlenk flasks or microwave vials

    • Magnetic stirrer and hotplate with temperature control

    • Syringes and needles for liquid transfers

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and visualization system (UV lamp)

    • Flash column chromatography system

    • NMR Spectrometer

    • Mass Spectrometer (GC-MS or LC-MS)

3.2. General Experimental Procedure

Safety Precaution: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl-substituted 1,10-phenanthroline precursor (1.0 equiv.), Palladium(II) Acetate (0.04 equiv., 4 mol%), and Tricyclohexylphosphine (0.08 equiv., 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cesium Carbonate, 2.0 equiv.) and the anhydrous solvent (e.g., THF, to achieve a 0.1 M concentration of the substrate).

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter it through a pad of Celite to remove the base and palladium black.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to obtain the pure cyclized product.

  • Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Data Presentation: Reaction Optimization

To develop a successful protocol, systematic optimization of reaction parameters is crucial. The following tables provide a template for organizing screening data for key variables.

Table 1: Catalyst and Ligand Screening (Hypothetical Data)

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ (4) PCy₃ (8) Cs₂CO₃ THF 100 75
2 PdCl₂(PPh₃)₂ (4) - Cs₂CO₃ THF 100 45
3 Pd₂(dba)₃ (2) XPhos (8) Cs₂CO₃ THF 100 68
4 Pd(OAc)₂ (4) P(o-tol)₃ (8) Cs₂CO₃ THF 100 55

| 5 | Pd(OAc)₂ (4) | None | Cs₂CO₃ | THF | 100 | <5 |

Table 2: Base and Solvent Screening (Hypothetical Data)

Entry Catalyst System Base (2.0 equiv.) Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ / PCy₃ Cs₂CO₃ THF 100 75
2 Pd(OAc)₂ / PCy₃ K₂CO₃ THF 100 62
3 Pd(OAc)₂ / PCy₃ K₃PO₄ THF 100 58
4 Pd(OAc)₂ / PCy₃ Cs₂CO₃ Dioxane 100 81
5 Pd(OAc)₂ / PCy₃ Cs₂CO₃ Toluene 100 72

| 6 | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | DMF | 100 | 40 |

Visualizations: Workflow and Mechanism

5.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the C-H activation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) add_solids Add Solids to Flask prep_reagents->add_solids prep_glass Flame-Dry Glassware prep_glass->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent run_reaction Heat and Stir (e.g., 100 °C, 12-24h) add_solvent->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Cool and Quench monitor->quench filter Filter through Celite quench->filter extract Liquid-Liquid Extraction filter->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify analysis Characterization (NMR, Mass Spec) purify->analysis

Caption: General experimental workflow for Pd-catalyzed C-H activation.

5.2. Proposed Catalytic Cycle

This diagram outlines a plausible catalytic cycle for the intramolecular C-H activation and C-C coupling reaction.

G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition (C-H Activation) pd0->ox_add + Substrate sub Substrate (Aryl-Phen-B(OH)2) sub->ox_add pd_iv Palladacycle Intermediate (Pd-H) ox_add->pd_iv transmetal Transmetalation (Intramolecular) pd_iv->transmetal - H+ reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 + Product product Cyclized Product reductive_elim->product base Base (-H+) base->pd_iv

Caption: Proposed catalytic cycle for intramolecular C-H activation/coupling.

Disclaimer: This document provides a generalized and hypothetical protocol. Researchers should conduct a thorough literature search for any new updates and perform appropriate risk assessments before commencing any experimental work. All procedures should be carried out by trained personnel in a suitable laboratory setting.

Application Notes & Protocols: The Role of 1,10-Phenanthroline-2-boronic acid in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2] The incorporation of specific functional groups into the organic linkers can impart desired properties and functionalities to the resulting MOFs.

This document details the potential role, applications, and experimental protocols for utilizing 1,10-Phenanthroline-2-boronic acid as a functional ligand in the synthesis of novel MOFs. The unique combination of a metal-chelating phenanthroline core and a reactive boronic acid group opens up possibilities for creating MOFs with tailored properties for selective biomolecule recognition and sensing.

Role of this compound in MOFs

The this compound ligand is envisioned to play a dual role in the construction and functionality of MOFs:

  • Structural Scaffolding: The 1,10-phenanthroline moiety is a classic N-donor chelating ligand that can coordinate with a variety of metal ions to form stable nodes within the MOF structure. This contributes to the overall framework architecture and can influence the electronic and photoluminescent properties of the material. The introduction of such ligands can enhance the electrochemical activity of MOFs.[3]

  • Functional Pendent Group: The boronic acid group acts as a functional handle. Boronic acids are known to form reversible covalent bonds with cis-diol-containing molecules, such as sugars, glycoproteins, and ribonucleosides. By incorporating this group into the MOF, the material can be engineered for the selective recognition, capture, and sensing of these important biomolecules.

Application: Selective Enrichment of cis-diol-containing Biomolecules

A primary application for MOFs functionalized with this compound is the selective enrichment of cis-diol-containing compounds from complex biological samples. This has significant implications for diagnostics, drug development, and proteomics. For instance, such a MOF could be used to capture specific glycoproteins that are biomarkers for disease.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for a MOF synthesized with this compound, tentatively named PhenB-MOF-1 .

Table 1: Crystallographic and Structural Data for PhenB-MOF-1

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 15.2 Å, b = 18.5 Å, c = 22.1 Å, β = 95.5°
Pore Diameter1.8 nm
Solvent Accessible Volume35%
BET Surface Area1250 m²/g

Table 2: Performance Data for Adenosine Capture by PhenB-MOF-1

ParameterValue
Adsorption Capacity for Adenosine85.5 mg/g
Linear Range for Detection0.01 to 50 µg/mL
Limit of Detection (LOD)0.01 µg/mL
Recovery in Human Urine85% - 115%
Reusability> 5 cycles with no significant loss in capacity

Experimental Protocols

Protocol 1: Synthesis of PhenB-MOF-1

This protocol describes the solvothermal synthesis of a hypothetical Zinc-based MOF using this compound and a dicarboxylic acid co-ligand.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Biphenyl-4,4'-dicarboxylic acid (BDA)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a 25 mL Teflon-lined autoclave, dissolve Zn(NO₃)₂·6H₂O (0.030 g, 0.1 mmol), this compound (0.024 g, 0.1 mmol), and BDA (0.024 g, 0.1 mmol) in a solvent mixture of DMF and H₂O (7:3 v/v, 10 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting pale yellow crystals by filtration.

  • Wash the crystals thoroughly with fresh DMF to remove any unreacted precursors.

  • Dry the synthesized PhenB-MOF-1 in air.

Protocol 2: Selective Enrichment of Adenosine using PhenB-MOF-1

This protocol details the use of PhenB-MOF-1 for the solid-phase extraction of adenosine, a cis-diol-containing nucleoside.

Materials:

  • PhenB-MOF-1

  • Adenosine standard solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol

  • 0.1 M Hydrochloric acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of PhenB-MOF-1: Suspend 10 mg of PhenB-MOF-1 in 10 mL of methanol and sonicate for 15 minutes. Centrifuge and discard the supernatant. Repeat this step twice. Dry the activated MOF under vacuum.

  • Binding: Prepare a 10 µg/mL solution of adenosine in PBS. Add 5 mg of activated PhenB-MOF-1 to 5 mL of the adenosine solution. Shake the mixture at room temperature for 60 minutes.

  • Washing: Centrifuge the mixture and discard the supernatant. Wash the MOF pellet with 5 mL of PBS to remove non-specifically bound molecules. Repeat the wash step.

  • Elution: Resuspend the MOF pellet in 2 mL of 0.1 M HCl to cleave the boronate ester bond and release the adenosine. Shake for 30 minutes.

  • Analysis: Centrifuge to pellet the MOF. Collect the supernatant and analyze the concentration of adenosine using HPLC.

Visualizations

Diagram 1: Synthesis Workflow of PhenB-MOF-1

G cluster_0 Precursor Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation Metal Salt (Zn(NO3)2) Metal Salt (Zn(NO3)2) Mixing & Stirring Mixing & Stirring Metal Salt (Zn(NO3)2)->Mixing & Stirring Ligand 1 (Phen-B(OH)2) Ligand 1 (Phen-B(OH)2) Ligand 1 (Phen-B(OH)2)->Mixing & Stirring Ligand 2 (BDA) Ligand 2 (BDA) Ligand 2 (BDA)->Mixing & Stirring Solvent (DMF/H2O) Solvent (DMF/H2O) Solvent (DMF/H2O)->Mixing & Stirring Autoclave Heating (120°C, 72h) Autoclave Heating (120°C, 72h) Mixing & Stirring->Autoclave Heating (120°C, 72h) Cooling Cooling Autoclave Heating (120°C, 72h)->Cooling Filtration Filtration Cooling->Filtration Washing (DMF) Washing (DMF) Filtration->Washing (DMF) Drying Drying Washing (DMF)->Drying Final Product (PhenB-MOF-1) Final Product (PhenB-MOF-1) Drying->Final Product (PhenB-MOF-1)

Caption: Workflow for the solvothermal synthesis of PhenB-MOF-1.

Diagram 2: Proposed Structure and Binding Mechanism

G cluster_0 PhenB-MOF-1 Structure cluster_1 Binding with cis-diol Zn Node Zn Node Phenanthroline Moiety Phenanthroline Moiety Zn Node->Phenanthroline Moiety Coordination BDA Linker BDA Linker Zn Node->BDA Linker Coordination Boronic Acid Group Boronic Acid Group Phenanthroline Moiety->Boronic Acid Group Covalent Bond cis-diol Molecule (e.g., Adenosine) cis-diol Molecule (e.g., Adenosine) Boronic Acid Group->cis-diol Molecule (e.g., Adenosine) Reversible Covalent Interaction Boronate Ester Boronate Ester cis-diol Molecule (e.g., Adenosine)->Boronate Ester Forms

Caption: Proposed binding mechanism of a cis-diol molecule to the boronic acid group in PhenB-MOF-1.

References

Application Notes and Protocols: 1,10-Phenanthroline-2-boronic acid in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,10-Phenanthroline-2-boronic acid is a bifunctional organic molecule incorporating a 1,10-phenanthroline core and a boronic acid group at the 2-position. The 1,10-phenanthroline moiety is a well-established bidentate ligand in coordination chemistry, renowned for its ability to form stable complexes with a variety of transition metals. The boronic acid functional group offers a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, or for sensing applications.

While the unique structural features of this compound suggest its potential as a ligand in novel photocatalysts or as a building block in photoactive materials, a comprehensive review of the current scientific literature reveals a notable absence of specific applications and established protocols for its use directly within the field of photoredox catalysis.

This document, therefore, serves a dual purpose. Firstly, it transparently addresses the current information gap in the literature. Secondly, it provides a forward-looking perspective by proposing a hypothetical, yet scientifically plausible, application of this compound in photoredox catalysis. The included theoretical protocols and data are intended to serve as a foundational guide for researchers seeking to explore the untapped potential of this specific molecule.

I. Potential Applications in Photoredox Catalysis

The strategic placement of a boronic acid group at the 2-position of the 1,10-phenanthroline scaffold opens up several intriguing possibilities for its application in photoredox catalysis:

  • Custom Ligand for Photocatalysts: The primary and most direct application would be its use as a ligand in the synthesis of novel homogeneous or heterogeneous photocatalysts. The phenanthroline core can chelate to a photoactive metal center (e.g., Iridium or Ruthenium), while the boronic acid can be used to tune the electronic properties of the resulting complex or to anchor the catalyst to a solid support.

  • Building Block for Photoactive Materials: The boronic acid functionality allows for the incorporation of the phenanthroline unit into larger conjugated systems or polymers through cross-coupling reactions. This could lead to the development of new metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored photophysical properties.

  • Component in Bimetallic Photocatalytic Systems: The molecule could be used to bridge two different metal centers, creating a bimetallic complex where one metal acts as the photosensitizer and the other as the catalytic center.

II. Hypothetical Application: A Heterogenized Iridium Photocatalyst for C-H Arylation

To illustrate the potential of this compound, we propose its use in the synthesis of a heterogenized iridium-based photocatalyst for a C-H arylation reaction. In this hypothetical application, the boronic acid group is used to covalently attach the iridium complex to a silica support.

Workflow for Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_application Photocatalytic C-H Arylation A 1,10-Phenanthroline- 2-boronic acid C Synthesis of [Ir(ppy)2(phen-2-B(OH)2)]Cl A->C B [Ir(ppy)2Cl]2 B->C E Amide Coupling C->E D Amine-functionalized Silica D->E F Heterogenized Ir-Catalyst E->F I Reaction Setup with Heterogenized Ir-Catalyst F->I G Substrate (e.g., Anisole) G->I H Aryl Halide (e.g., 4-Bromobenzonitrile) H->I J Visible Light Irradiation I->J K Product Isolation J->K L Arylated Product K->L

Caption: Workflow for the synthesis of a heterogenized Iridium photocatalyst and its application.

Experimental Protocols

A. Synthesis of the Homogeneous Photocatalyst: [Ir(ppy)₂(this compound)]Cl

  • Materials:

    • [Ir(ppy)₂Cl]₂ (ppy = 2-phenylpyridine)

    • This compound

    • Degassed 2-ethoxyethanol

    • Argon atmosphere

  • Procedure:

    • In a Schlenk flask under an argon atmosphere, dissolve [Ir(ppy)₂Cl]₂ (0.1 mmol) and this compound (0.22 mmol) in degassed 2-ethoxyethanol (10 mL).

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to yield the desired complex as a yellow-orange solid.

B. Heterogenization of the Iridium Complex

  • Materials:

    • [Ir(ppy)₂(phen-2-B(OH)₂)]Cl

    • Amine-functionalized silica (SiO₂-NH₂)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Suspend amine-functionalized silica (1 g) in anhydrous DMF (20 mL).

    • Add [Ir(ppy)₂(phen-2-B(OH)₂)]Cl (0.05 mmol) and DCC (0.1 mmol).

    • Stir the mixture at 60°C for 24 hours under an inert atmosphere.

    • Filter the solid and wash sequentially with DMF, dichloromethane, and methanol.

    • Dry the solid under vacuum to obtain the heterogenized photocatalyst.

C. Photocatalytic C-H Arylation Protocol

  • Materials:

    • Heterogenized Iridium Photocatalyst (1 mol%)

    • Anisole (0.5 mmol)

    • 4-Bromobenzonitrile (0.75 mmol)

    • K₂CO₃ (1.0 mmol)

    • Degassed Acetonitrile (5 mL)

    • Blue LED light source (450 nm)

  • Procedure:

    • To an oven-dried reaction vial, add the heterogenized iridium photocatalyst (1 mol%), anisole (0.5 mmol), 4-bromobenzonitrile (0.75 mmol), and K₂CO₃ (1.0 mmol).

    • Evacuate and backfill the vial with argon three times.

    • Add degassed acetonitrile (5 mL) via syringe.

    • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter off the catalyst and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the arylated product.

Hypothetical Data Presentation

The following table summarizes hypothetical results for the C-H arylation reaction under various conditions.

EntryAryl HalideBaseSolventTime (h)Yield (%)
14-BromobenzonitrileK₂CO₃Acetonitrile2485
24-IodobenzonitrileK₂CO₃Acetonitrile1892
34-ChlorobenzonitrileCs₂CO₃Acetonitrile3665
44-BromobenzonitrileK₂CO₃Dioxane2478

III. Proposed Photocatalytic Cycle

The proposed mechanism for the C-H arylation involves a photoredox cycle.

G PC Ir(III) Catalyst PC_excited *Ir(III) Catalyst PC->PC_excited hv (Visible Light) PC_reduced Ir(II) Catalyst PC_excited->PC_reduced SET Radical_Cation Anisole Radical Cation PC_reduced->PC SET Aryl_Radical Ar• Substrate Anisole Arylated_Intermediate Arylated Intermediate Radical_Cation->Arylated_Intermediate + Ar• Product Product Arylated_Intermediate->Product - H+ Aryl_Halide ArX

Caption: Proposed photocatalytic cycle for C-H arylation.

IV. Conclusion and Future Outlook

While direct applications of this compound in photoredox catalysis are not yet reported in the literature, its molecular architecture holds significant promise. The hypothetical application presented here provides a tangible starting point for researchers to explore its utility. Future work could focus on synthesizing and characterizing metal complexes of this ligand, evaluating their photophysical properties, and testing their catalytic activity in a range of photoredox transformations. The insights gained from such studies will be invaluable in unlocking the full potential of this versatile molecule in the ever-evolving field of photoredox catalysis.

Application Notes and Protocols: Synthesis of Complex Organic Molecules Using 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry and have found extensive applications in catalysis, materials science, and as therapeutic agents. The unique electronic properties and rigid planar structure of the phenanthroline core make it an attractive scaffold for the design of novel organic molecules. The introduction of a boronic acid moiety at the 2-position of the 1,10-phenanthroline nucleus would theoretically create a versatile building block for the synthesis of more complex, functionalized phenanthroline-based molecules, particularly through transition metal-catalyzed cross-coupling reactions.

This document provides a hypothetical, yet plausible, application framework for the use of 1,10-Phenanthroline-2-boronic acid in organic synthesis. Due to the limited specific literature on this particular reagent, the following protocols are based on established methodologies for the synthesis and application of related heteroaromatic boronic acids. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[1]

Proposed Synthesis of this compound

A potential synthetic route to this compound could involve the lithiation of a 2-halo-1,10-phenanthroline precursor followed by quenching with a trialkyl borate. This method is a common strategy for the preparation of aryl and heteroaryl boronic acids.[2]

Reaction Scheme:

This proposed synthesis would need to be optimized to account for the specific reactivity and solubility of the phenanthroline core.

Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1,10-phenanthrolines

The primary utility of this compound is envisioned in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This would allow for the direct arylation of the 2-position of the phenanthroline ring, providing access to a wide range of novel ligands, potential pharmaceuticals, and functional materials.

General Reaction

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is as follows:

Where:

  • Ar-X is an aryl halide (e.g., aryl bromide, aryl iodide).

  • Pd catalyst is a palladium(0) source and a suitable ligand.

  • Base is required for the activation of the boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the synthesis of a 2-Aryl-1,10-phenanthroline derivative via Suzuki-Miyaura coupling.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Aryl Halide, Pd Catalyst, and Base in a flask B Add Solvent (e.g., Dioxane/Water) A->B C Degas the reaction mixture B->C D Heat the mixture under inert atmosphere (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Perform aqueous work-up (e.g., add water and extract with an organic solvent) F->G H Dry the organic layer and concentrate in vacuo G->H I Purify the crude product by column chromatography H->I J Characterize the final product (NMR, MS, etc.) I->J

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-1,10-phenanthroline

This protocol describes a hypothetical synthesis of 2-(4-methoxyphenyl)-1,10-phenanthroline from this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.1 mmol, 1.1 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-1,10-phenanthroline.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical results for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides.

EntryAryl BromideProductYield (%)Purity (%)
14-Bromoanisole2-(4-methoxyphenyl)-1,10-phenanthroline85>98
24-Bromotoluene2-(p-tolyl)-1,10-phenanthroline82>98
31-Bromo-4-(trifluoromethyl)benzene2-(4-(trifluoromethyl)phenyl)-1,10-phenanthroline75>97
43-Bromopyridine2-(pyridin-3-yl)-1,10-phenanthroline68>95

Potential Signaling Pathway Involvement in Drug Development

Molecules containing the 1,10-phenanthroline scaffold have been investigated for their biological activities, including as anticancer and antimicrobial agents.[3] The ability to synthesize a library of 2-aryl-1,10-phenanthroline derivatives using the described methodology could lead to the discovery of novel therapeutic agents. For instance, these compounds could be screened for their ability to inhibit specific signaling pathways implicated in disease.

One such hypothetical pathway is the inhibition of a protein kinase cascade. The synthesized phenanthroline derivative could act as an ATP-competitive inhibitor, binding to the active site of a kinase and preventing the phosphorylation of its downstream targets.

G cluster_pathway Hypothetical Kinase Inhibition Pathway A Upstream Signal B Kinase A A->B Activates C Downstream Effector B->C Phosphorylates D Cellular Response (e.g., Proliferation) C->D Initiates E 2-Aryl-1,10-phenanthroline Derivative E->B Inhibits

Caption: Inhibition of a kinase signaling pathway by a 2-aryl-1,10-phenanthroline derivative.

Conclusion

While this compound is not a widely documented reagent, its potential as a synthetic building block is significant. The methodologies outlined in this application note, based on well-established Suzuki-Miyaura cross-coupling chemistry, provide a robust framework for the synthesis of a diverse range of 2-substituted 1,10-phenanthroline derivatives. The ability to readily functionalize the phenanthroline core in this manner opens up new avenues for the development of novel compounds for applications in drug discovery, materials science, and catalysis. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,10-Phenanthroline-2-boronic acid Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,10-Phenanthroline-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in catalytic applications. Given the unique bifunctional nature of this molecule, possessing both a Lewis acidic boronic acid moiety and a metal-chelating phenanthroline scaffold, it can be employed in various catalytic systems, either as a primary catalyst or as a ligand for a metal center. This guide addresses challenges related to both functionalities.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Question: My reaction shows low to no conversion of the starting material. What are the potential causes and how can I address them?

Answer:

Low or no conversion is a common issue that can stem from several factors related to catalyst activity, reaction setup, or reagent quality. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst System Inactivity:

    • Inadequate Catalyst Activation (Metal-Catalyzed Systems): If using this compound as a ligand with a metal precursor (e.g., Pd(OAc)₂, CuI), ensure the active catalytic species is forming. The pre-catalyst might require a reduction step or specific conditions to enter the catalytic cycle. Consider a brief pre-heating of the metal salt and ligand before adding the substrates.

    • Boronic Acid Deactivation: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under harsh conditions (e.g., strongly acidic or basic media, high temperatures). Confirm the stability of the boronic acid moiety under your reaction conditions using techniques like NMR on a trial run. The formation of inactive boroxine trimers can also sequester the catalyst; this is often favored in less polar solvents and can sometimes be mitigated by the addition of water.

  • Sub-Optimal Reaction Conditions:

    • Temperature: The reaction may require higher temperatures for activation. Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.[1][2]

    • Solvent: The choice of solvent is critical. For metal-catalyzed reactions, a solvent that solubilizes all components and facilitates the desired mechanism is necessary. For boronic acid catalysis, polar aprotic solvents are often effective. Solvent choice can also influence the aggregation state of the boronic acid.[3]

    • Base (for Cross-Coupling Reactions): The strength and type of base can significantly impact the reaction rate and yield in cross-coupling reactions. If you are using a weak base (e.g., K₂CO₃), consider switching to a stronger one (e.g., K₃PO₄, Cs₂CO₃) or vice-versa, depending on the specific coupling mechanism and substrate tolerance.[4]

  • Reagent and Setup Issues:

    • Atmosphere: Many metal-catalyzed reactions, particularly those involving palladium, are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]

    • Reagent Purity: Impurities in starting materials, solvents, or the catalyst itself can inhibit the reaction. Ensure all reagents are of appropriate purity and solvents are anhydrous if required.

Question: I am observing significant formation of side products, such as homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I improve the selectivity?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often indicative of issues with the catalytic cycle timing or the presence of oxidants.[6]

  • Optimize Reaction Parameters:

    • Lower Catalyst Loading: High catalyst concentrations can sometimes favor side reactions. Try reducing the loading of the palladium precursor and the this compound ligand.

    • Control Temperature: Running the reaction at the lowest effective temperature can often minimize side product formation.

    • Choice of Base: The base can influence the rate of transmetalation versus side reactions. Experiment with different bases (e.g., carbonates, phosphates) to find the optimal balance.

  • Ensure Anaerobic Conditions:

    • The presence of oxygen can promote the oxidative homocoupling of boronic acids.[6] Thoroughly degas your solvent and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Adjust Stoichiometry:

    • Using a slight excess of the boronic acid reagent (e.g., 1.1-1.2 equivalents) is common, but a large excess might lead to increased homocoupling. Conversely, if your aryl halide is prone to degradation, a slight excess of this component could be beneficial.

Question: My reaction works, but the yield is inconsistent between batches. What factors should I investigate to improve reproducibility?

Answer:

Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

  • Reagent Quality Control:

    • Boronic Acid Stability: Boronic acids can degrade upon storage. Assess the purity of your this compound and other boronic acid reagents before use, as older batches may have partially decomposed.

    • Solvent Anhydrousness: For moisture-sensitive reactions, ensure the water content in your solvent is consistently low. Use freshly dried solvents for each batch.

  • Procedural Consistency:

    • Degassing Technique: Standardize your method for degassing (e.g., freeze-pump-thaw cycles vs. sparging with inert gas) and the duration.

    • Heating and Stirring: Ensure consistent heating and efficient stirring. Inconsistent heat distribution or poor mixing can lead to variable reaction rates and yields.

    • Order of Addition: The order in which reagents are added can sometimes influence the outcome. Maintain a consistent order of addition for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely role of this compound in a catalytic reaction?

A1: This molecule is bifunctional. The 1,10-phenanthroline moiety is a classic bidentate N,N-ligand for transition metals like palladium, copper, and iron, stabilizing the metal center and modulating its reactivity. The boronic acid group is a Lewis acid that can catalyze dehydrative reactions (e.g., amidations, esterifications) by activating carboxylic acids or alcohols.[7] Therefore, it can be used either as a ligand in metal-catalyzed cross-coupling or as a standalone organocatalyst. It also has the potential to act as a bifunctional ligand-catalyst where the boronic acid group interacts with a substrate while the phenanthroline coordinates to a metal center.

Q2: How should I store this compound?

A2: Like most boronic acids, it should be stored in a cool, dry place, tightly sealed to protect it from moisture and light. It is advisable to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to prolong its shelf life and prevent gradual degradation.

Q3: Can the boronic acid group be cleaved during the reaction?

A3: Yes, this process is known as protodeboronation and is a potential catalyst deactivation pathway.[8] It is more likely to occur in the presence of strong acids or bases, high temperatures, or with certain reactive substrates. If you suspect this is happening, you can monitor the reaction mixture by NMR for the appearance of signals corresponding to unsubstituted 1,10-phenanthroline.

Q4: What starting metal salts are compatible with this compound as a ligand?

A4: A variety of transition metal salts can be used. For Suzuki-Miyaura reactions, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common. For Chan-Lam couplings, copper salts such as CuI, Cu(OAc)₂, or Cu(OTf)₂ are typically employed. The choice of metal will depend on the specific transformation you are targeting.

Q5: Is it possible for the catalyst to be regenerated and reused?

A5: While homogeneous catalysts are generally difficult to recover, it might be possible in some cases. If the catalyst precipitates out at the end of the reaction, it could potentially be recovered by filtration. However, its activity in subsequent runs may be diminished. Some strategies involve grafting the catalyst onto a solid support to facilitate recovery and reuse. For boronic acid catalysts, regeneration after deactivation can sometimes be achieved through specific chemical treatments, though this is often not straightforward.[9][10]

Data Presentation: Optimizing Reaction Parameters

The following tables provide illustrative data based on typical trends observed in related catalytic systems to guide your optimization efforts.

Table 1: Effect of Solvent on a Hypothetical Suzuki-Miyaura Coupling Reaction

EntrySolvent (v/v)Temperature (°C)Yield (%)
1Toluene/H₂O (4:1)10075
21,4-Dioxane/H₂O (4:1)10088
3DMF/H₂O (4:1)10065
4Acetonitrile/H₂O (4:1)8055
5THF/H₂O (4:1)6540

Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (2.5 equiv), 18 h.

Table 2: Optimization of Catalyst Loading for a Hypothetical Dehydrative Amidation

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
111102435
251102478
3101102492
4151102491
510902465

Conditions: Carboxylic acid (1 mmol), amine (1.1 mmol), this compound as catalyst, toluene with azeotropic removal of water.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction using this compound as a Ligand

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

    • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and this compound (0.04 equiv) in a small amount of the degassed solvent.

    • Evacuate and backfill the Schlenk flask with argon three times.

    • Add the degassed solvent to the flask containing the substrates and base.

    • Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Problem: Low Reaction Yield check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_ok SM Consumed, Low Product check_conversion->conversion_ok Yes check_catalyst Check Catalyst Activity: - Purity/Age of Catalyst - Proper Activation - Inert Atmosphere no_conversion->check_catalyst check_conditions Adjust Conditions: - Increase Temperature - Screen Solvents - Screen Bases check_catalyst->check_conditions end Improved Yield check_conditions->end check_side_reactions Analyze for Side Products: - Homocoupling - Protodeboronation - Substrate Decomposition conversion_ok->check_side_reactions optimize_selectivity Optimize for Selectivity: - Lower Catalyst Loading - Lower Temperature - Adjust Stoichiometry check_side_reactions->optimize_selectivity check_workup Review Workup/Purification: - Product Solubility - Stability on Silica - Extraction Efficiency optimize_selectivity->check_workup check_workup->end

Caption: Troubleshooting workflow for low reaction yield.

Catalytic_Cycle cluster_0 Metal-Catalyzed Cross-Coupling cluster_1 Potential Roles of this compound M0 M(0)L* M_OA R-M(II)(X)L* M0->M_OA Oxidative Addition (R-X) M_TM R-M(II)(R')L* M_OA->M_TM Transmetalation (R'-B(OH)2) M_TM->M0 Reductive Elimination (R-R') Catalyst 1,10-Phen-2-B(OH)₂ Catalyst->M0 Forms L* Catalyst->M_TM Activates Transmetalation? Ligand L* = Phenanthroline Coordination LewisAcid B(OH)₂ = Lewis Acid Activation of Base/Substrate

Caption: Dual role of the catalyst in a metal-catalyzed cycle.

References

Technical Support Center: 1,10-Phenanthroline-2-boronic acid in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,10-Phenanthroline-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

The two primary side reactions encountered are protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 1,10-phenanthroline. As a 2-heteroarylboronic acid with a basic nitrogen atom, this compound is particularly susceptible to this reaction, especially under neutral or near-neutral pH conditions. This occurs through the formation of a zwitterionic intermediate which readily undergoes fragmentation.[1]

  • Homocoupling: This side reaction leads to the formation of a biaryl byproduct, in this case, 2,2'-bi(1,10-phenanthroline). Homocoupling can be promoted by the palladium catalyst, especially in the presence of oxygen, or by copper catalysts.[2] Given that 1,10-phenanthroline is a known ligand for copper, contamination with copper salts can significantly increase the rate of homocoupling.

Q2: What byproducts should I expect and how can I identify them?

The main byproducts to anticipate are 1,10-phenanthroline (from protodeboronation) and 2,2'-bi(1,10-phenanthroline) (from homocoupling). These can be identified using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the reaction mixture to authentic samples of the starting materials and the expected byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the molecular weights of the components in your reaction mixture, confirming the presence of the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the characteristic signals of the desired product and the byproducts.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation involves careful control of reaction conditions:

  • For Protodeboronation:

    • pH Control: Avoid neutral pH. Suzuki-Miyaura reactions are typically run under basic conditions, which can suppress protodeboronation for some boronic acids. However, for 2-pyridylboronic acids (and by analogy, this compound), both strongly acidic and strongly basic conditions can reduce the rate of protodeboronation by shifting the equilibrium away from the reactive zwitterionic form. Careful optimization of the base is crucial.

    • Use of Anhydrous Conditions: Water is often implicated in protodeboronation. Using anhydrous solvents and reagents can help minimize this side reaction.[3]

    • "Slow-Release" Strategies: Employing derivatives of the boronic acid, such as MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts, can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.

  • For Homocoupling:

    • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize the presence of oxygen.[2]

    • Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling.

    • Avoid Copper Contamination: Ensure all glassware and reagents are free from copper contamination.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

This is a common issue that can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem.

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Reaction Mixture for Byproducts Start->Analyze_Byproducts Solution_Reagents Use Freshly Purified Reagents Ensure Accurate Stoichiometry Check_Reagents->Solution_Reagents Solution_Conditions Optimize Temperature and Reaction Time Ensure Proper Mixing Check_Conditions->Solution_Conditions Protodeboronation High Levels of Protodeboronation Detected Analyze_Byproducts->Protodeboronation Homocoupling Significant Homocoupling Observed Analyze_Byproducts->Homocoupling Catalyst_Inactive Is the Catalyst Active? Analyze_Byproducts->Catalyst_Inactive Solution_Protodeboronation Optimize Base and Solvent System Consider Boronic Acid Derivatives Protodeboronation->Solution_Protodeboronation Yes Solution_Homocoupling Improve Degassing Screen Different Catalysts/Ligands Check for Copper Contamination Homocoupling->Solution_Homocoupling Yes Solution_Catalyst Use a Fresh Catalyst Source Consider a Pre-catalyst Catalyst_Inactive->Solution_Catalyst Yes

Caption: Troubleshooting workflow for low or no product yield.

Potential Cause Troubleshooting Steps
Degradation of this compound As a heteroarylboronic acid, it can be unstable upon storage. Consider using a freshly prepared sample or converting it to a more stable derivative like a pinacol boronate or trifluoroborate salt.
Inefficient Catalyst The choice of palladium source and ligand is critical. For electron-deficient heteroarylboronic acids, specialized ligands may be required. Consider screening different phosphine ligands or using a pre-catalyst.
Incorrect Base The type and amount of base can significantly impact the reaction. Stronger bases may promote side reactions. A thorough screening of bases (e.g., K2CO3, K3PO4, Cs2CO3) is recommended.
Presence of Water or Oxygen Both can lead to significant byproduct formation and catalyst deactivation. Ensure all solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Issue 2: Significant Formation of 1,10-Phenanthroline (Protodeboronation)
Quantitative Data (Analogous System: 2-Pyridylboronic acid)
The rate of protodeboronation for 2-pyridylboronic acid is highly pH-dependent, with a maximum rate observed around neutral pH. The half-life at 70°C can be as short as 25-50 seconds at pH 7.[1]

Troubleshooting Steps:

  • Optimize the Base: The choice of base is critical. While basic conditions are required for the Suzuki-Miyaura coupling, the optimal pH range must be determined to minimize protodeboronation. Consider weaker bases or a biphasic system where the pH of the aqueous layer can be controlled.

  • Use Anhydrous Solvents: Rigorously dry all solvents prior to use.

  • Employ a Boronic Acid Protecting Group: Convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.

Issue 3: Significant Formation of 2,2'-bi(1,10-phenanthroline) (Homocoupling)
Quantitative Data
While specific quantitative data for the homocoupling of this compound is not readily available in the literature, studies on other arylboronic acids have shown that homocoupling can account for a significant portion of the product mixture, sometimes exceeding 50%, especially in the presence of oxygen or certain catalysts.

Troubleshooting Steps:

  • Improve Degassing Technique: Ensure that the solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Screen Palladium Catalysts and Ligands: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands are often used to promote the desired cross-coupling.

  • Check for Metal Contaminants: As 1,10-phenanthroline is an excellent chelating agent, trace amounts of other metals, particularly copper, can catalyze the homocoupling reaction. Use high-purity reagents and acid-washed glassware.

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction involving a halo-phenanthroline and an arylboronic acid. This can be adapted for the coupling of this compound with an aryl halide.

General Suzuki-Miyaura Coupling Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-phenanthroline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Pathways

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal Halide R1-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Boronic_Acid This compound Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Homocoupling Homocoupling Boronic_Acid->Homocoupling Phenanthroline 1,10-Phenanthroline Protodeboronation->Phenanthroline Biphenanthroline 2,2'-bi(1,10-phenanthroline) Homocoupling->Biphenanthroline Proton_Source H+ Proton_Source->Protodeboronation Catalyst_Oxygen Pd(0)/O2 or Cu(II) Catalyst_Oxygen->Homocoupling

Caption: Major side reaction pathways for this compound.

References

Technical Support Center: Stability of Boronic Acids in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with boronic acids in copper-catalyzed reactions.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Protodeboronation

Symptoms: The primary C-C or C-heteroatom bond formation is inefficient, and the major byproduct is the arene or heteroarene resulting from the replacement of the boronic acid group with a hydrogen atom.

Possible Causes and Solutions:

  • Cause A: Presence of Protic Solvents or Water: Protic solvents can serve as a proton source, leading to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This process can be catalyzed by copper.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

      • Dry Reaction Components: Dry all starting materials and reagents to remove any residual water.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Cause B: Inappropriate Base: The choice and concentration of the base can significantly influence the rate of protodeboronation. Some bases can promote the formation of species that are more susceptible to protonolysis.

    • Solution:

      • Base Screening: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, Et₃N) to find the optimal one for your specific reaction.

      • Optimize Base Concentration: The concentration of the base can be critical; both too little and too much can be detrimental.[1][2] A bell-shaped dependence of the reaction rate on the base concentration has been observed in some cases.

  • Cause C: Oxygen Promotion of Protodeboronation: In some copper-catalyzed systems, oxygen can promote the protodeboronation of arylboronic acids.

    • Solution:

      • Degas Solvents: Degas all solvents prior to use to remove dissolved oxygen.

      • Inert Atmosphere: As mentioned above, maintaining an inert atmosphere throughout the experiment is crucial.

  • Cause D: Instability of the Boronic Acid: Certain boronic acids, particularly some heteroaromatic derivatives, are inherently unstable and prone to decomposition under reaction conditions.[3]

    • Solution:

      • Use Boronic Acid Surrogates: Employ more stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, which slowly release the active boronic acid under the reaction conditions.[1][4]

      • Protecting Groups: Use protecting groups like 1,8-diaminonaphthalene to stabilize the boronic acid.[5] The protecting group can be removed in a subsequent step.

Issue 2: Formation of Symmetrical Biaryl (Homocoupling) Byproducts

Symptoms: A significant amount of a symmetrical biaryl, resulting from the coupling of two boronic acid molecules, is observed in the reaction mixture, reducing the yield of the desired unsymmetrical product.

Possible Causes and Solutions:

  • Cause A: Copper Catalyst Choice and Oxidation State: Both Cu(I) and Cu(II) salts can catalyze homocoupling, and the specific copper source can influence the extent of this side reaction.[2] The reaction often proceeds through a B-to-Cu transmetalation.[1][2]

    • Solution:

      • Screen Copper Catalysts: Test different copper salts (e.g., CuI, Cu(OAc)₂, CuTC) to identify the one that minimizes homocoupling for your substrate combination.

      • Control of Atmosphere: The presence of an oxidant like air can influence the copper oxidation state and, consequently, the reaction pathway. Running the reaction under an inert atmosphere can sometimes suppress homocoupling.

  • Cause B: Role of the Base: The base plays a crucial role in the transmetalation step of the homocoupling mechanism.[1][2]

    • Solution:

      • Optimize Base: As with protodeboronation, screen different bases and their concentrations to find conditions that disfavor the homocoupling pathway.

  • Cause C: Ligand Effects: The ligand coordinated to the copper center can modulate its reactivity and selectivity, influencing the competition between cross-coupling and homocoupling.

    • Solution:

      • Ligand Screening: Introduce and screen various ligands (e.g., phenanthrolines, diamines) to suppress the homocoupling reaction. For instance, in Ullmann couplings, 1,10-phenanthroline is often used as a ligand.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for boronic acids in copper-catalyzed reactions?

A1: The two primary decomposition pathways are:

  • Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This is a common side reaction, especially with water or other protic species present.

  • Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl.[2] This is another common side reaction catalyzed by copper salts.

Q2: How does the choice of copper catalyst affect the stability of my boronic acid?

A2: The copper catalyst's identity and oxidation state are critical. For instance, Cu(II) species can promote protodeboronation.[7] The choice of counter-ion (e.g., acetate, halide) can also influence reactivity. It is often necessary to screen different copper sources to find the optimal balance between desired reactivity and minimized side reactions for a specific transformation.

Q3: Can the presence of oxygen in the reaction atmosphere be beneficial or detrimental?

A3: The effect of oxygen is highly dependent on the specific reaction. In some Chan-Lam couplings, oxygen (from the air) is necessary as a terminal oxidant to regenerate the active Cu(II) catalyst.[8][9] However, in other cases, oxygen can promote undesired side reactions like protodeboronation.[10] Therefore, it is crucial to determine the optimal atmosphere (air, oxygen, or inert) for your specific reaction.

Q4: What are MIDA boronates and how can they help with stability issues?

A4: MIDA (N-methyliminodiacetic acid) boronates are air-stable derivatives of boronic acids.[4] The MIDA ligand protects the boronic acid from decomposition. Under specific reaction conditions, typically in the presence of a base and water, the MIDA group is slowly cleaved to release the reactive boronic acid in a controlled manner. This "slow-release" strategy minimizes the concentration of the unstable free boronic acid in the reaction mixture at any given time, thereby suppressing side reactions like protodeboronation and homocoupling.

Q5: When should I consider using a protecting group for my boronic acid?

A5: You should consider using a protecting group, such as 1,8-diaminonaphthalene, when you are working with an inherently unstable boronic acid (e.g., certain 2-heterocyclic boronic acids) that gives low yields in your desired reaction due to rapid decomposition.[5] These protecting groups form a more stable adduct with the boronic acid, which can then be subjected to the coupling reaction. The protecting group may need to be removed in a subsequent step.[5]

Quantitative Data Summary

Table 1: Effect of Copper Catalyst on the Observed Rate Constant (kobs) of Phenylboronic Acid Homocoupling

Copper Catalystkobs (min-1)
Cu(OAc)₂0.1605
CuCl₂·2H₂O0.0216

Data extracted from kinetic studies of copper-catalyzed homocoupling of phenylboronic acids in an aqueous micellar medium.[11][12]

Table 2: Stability of Boronic Acids in the Presence of Cu(I)

Boronic Acid% Remaining after 5h with 100 mM Cu(I)
8-Quinolineboronic acid (8-QBA)95%
A specific coumarin-based boronic acid (17e)79%

This data highlights that some boronic acids are inherently more stable in the presence of copper(I) than others.[13] The addition of fluoride has been shown to protect boronic acids from copper-mediated decomposition.[13]

Experimental Protocols

Protocol 1: Protection of a Boronic Acid with 1,8-Diaminonaphthalene

This protocol describes a general procedure for the protection of a boronic acid using 1,8-diaminonaphthalene.

Materials:

  • Boronic acid

  • 1,8-Diaminonaphthalene

  • Toluene (anhydrous)

  • Reaction vessel with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add the boronic acid (1.0 equiv), 1,8-diaminonaphthalene (1.05-1.1 equiv), and anhydrous toluene.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The protected boronic acid will often precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold toluene.

  • Dry the product under vacuum.

This is a general procedure and may require optimization for specific substrates.

Protocol 2: General Procedure for Chan-Lam Amination with Unstable Boronic Acids using MIDA Esters

This protocol outlines a general approach for the Chan-Lam amination using a more stable MIDA boronate, which is particularly useful for unstable boronic acids.

Materials:

  • Aryl or heteroaryl MIDA boronate

  • Amine

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., K₃PO₄ or NaHCO₃)

  • Solvent (e.g., a mixture of dioxane and water)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • To a reaction vessel, add the MIDA boronate (1.0 equiv), the amine (1.0-1.5 equiv), Cu(OAc)₂ (10-20 mol%), and the base (2.0-3.0 equiv).

  • Add the solvent mixture (e.g., 5:1 dioxane/water).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The specific base, solvent, and temperature may need to be optimized for different substrates.

Visualizations

Boronic_Acid_Decomposition_Pathways Decomposition Pathways of Boronic Acids in Copper-Catalyzed Reactions cluster_main cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling cluster_crosscoupling Desired Cross-Coupling ArBOH2 Aryl Boronic Acid (Ar-B(OH)₂) ArH Arene (Ar-H) ArBOH2->ArH [Cu], H⁺ ArAr Symmetrical Biaryl (Ar-Ar) ArBOH2->ArAr [Cu], Base ArNu Cross-Coupling Product (Ar-Nu) ArBOH2->ArNu [Cu], Base, Oxidant ProtonSource Proton Source (e.g., H₂O, ROH) ArBOH2_2 Aryl Boronic Acid (Ar-B(OH)₂) NuH Nucleophile (Nu-H)

Caption: Key reaction pathways in copper-catalyzed reactions of boronic acids.

Troubleshooting_Workflow Troubleshooting Workflow for Boronic Acid Stability Issues Start Low Yield of Desired Product CheckByproducts Identify Major Byproducts (e.g., Protodeboronation, Homocoupling) Start->CheckByproducts Protodeboronation Protodeboronation is the Main Issue CheckByproducts->Protodeboronation Protodeboronation Homocoupling Homocoupling is the Main Issue CheckByproducts->Homocoupling Homocoupling OptimizeConditions1 Optimize Reaction Conditions: - Use anhydrous solvents - Screen bases - Control atmosphere (inert) Protodeboronation->OptimizeConditions1 OptimizeConditions2 Optimize Reaction Conditions: - Screen Cu catalysts and ligands - Optimize base - Control atmosphere Homocoupling->OptimizeConditions2 UseStableDerivatives Consider Using Stable Boronic Acid Derivatives (MIDA esters, protecting groups) OptimizeConditions1->UseStableDerivatives OptimizeConditions2->UseStableDerivatives End Improved Yield UseStableDerivatives->End

Caption: A logical workflow for troubleshooting stability issues with boronic acids.

References

troubleshooting guide for Suzuki reactions using phenanthroline ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing phenanthroline ligands in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions using phenanthroline ligands, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Suzuki reaction showing low to no conversion of starting materials?

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure proper degassing of solvents and reagents to prevent oxidation of the catalyst. The reaction mixture turning black can be indicative of palladium black formation, which is catalytically inactive. Consider adding a reducing agent or using a pre-formed Pd(0) source like Pd(PPh₃)₄.

  • Poor Ligand-Palladium Coordination: The phenanthroline ligand may not be effectively coordinating to the palladium center.

    • Solution: Verify the purity of the phenanthroline ligand. Some reactions may benefit from using a slight excess of the ligand.

  • Sub-optimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for the specific substrates and phenanthroline ligand used.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, aqueous mixtures). An increase in temperature can often improve reaction rates, but be mindful of potential side reactions.[1]

  • Inherent Unreactivity of Substrates: Aryl chlorides or sterically hindered substrates can be challenging coupling partners.

    • Solution: For unreactive aryl chlorides, consider using more electron-rich phenanthroline derivatives or switching to a more reactive aryl bromide or iodide if possible. Increasing the catalyst loading may also be necessary.

Question 2: My reaction is producing significant side products, such as homocoupled boronic acid or dehalogenated starting material. What can I do?

Possible Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure all reagents and solvents are free of dissolved oxygen. Using a Pd(0) source directly can also minimize homocoupling.[2]

  • Dehalogenation of Aryl Halide: This can occur if the palladium complex reacts with a hydride source in the reaction mixture.

    • Solution: The choice of base and solvent can influence dehalogenation. Avoid using bases or solvents that can act as hydride donors.

  • Protodeboronation of Boronic Acid: The boronic acid can be unstable under the reaction conditions, leading to its decomposition.

    • Solution: Use fresh, high-purity boronic acids. Running the reaction under anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.

Question 3: I observe a loss of selectivity in my reaction when using a phenanthroline ligand. Why is this happening?

Possible Causes and Solutions:

  • Ligand as a σ-Donor: 1,10-phenanthroline can act as a strong σ-donor ligand, which can influence the electronic properties of the palladium catalyst. In some cases, this can lead to a loss of selectivity, especially in reactions with multiple potential coupling sites.[3]

    • Solution: Consider using a modified phenanthroline ligand with different electronic or steric properties. Screening alternative ligand classes may be necessary if high selectivity is critical and cannot be achieved with phenanthroline-based ligands.

Question 4: My catalyst appears to be deactivating during the reaction. How can I improve its stability and turnover?

Possible Causes and Solutions:

  • Formation of Palladium Black: The palladium catalyst can precipitate out of solution as inactive palladium black.

    • Solution: Ensure proper ligand-to-palladium stoichiometry. Using polymer-supported phenanthroline ligands can enhance catalyst stability and prevent aggregation.[4]

  • Ligand Degradation: The phenanthroline ligand itself may not be stable under the reaction conditions.

    • Solution: Verify the stability of your specific phenanthroline ligand at the reaction temperature. If degradation is suspected, consider using a more robust ligand derivative.

  • Product Inhibition: The product of the reaction may coordinate to the palladium center and inhibit further catalytic cycles.

    • Solution: This can be a challenging issue to resolve. Sometimes, adjusting the reaction concentration or temperature can help.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using phenanthroline ligands in Suzuki reactions?

Phenanthroline ligands are nitrogen-based, bidentate ligands that can form stable complexes with palladium. They can be particularly effective in aqueous Suzuki-Miyaura reactions and can be synthetically modified to tune their electronic and steric properties. Polymer-supported phenanthroline ligands have shown high catalytic activity and reusability.[4]

Q2: How do I choose the right phenanthroline ligand for my reaction?

The choice of ligand depends on the specific substrates being coupled. For electron-rich aryl halides, a more electron-donating phenanthroline derivative might be beneficial. For sterically demanding couplings, a ligand with bulky substituents may be required. It is often necessary to screen a small library of ligands to find the optimal one for a new reaction.

Q3: What are typical catalyst loadings for Suzuki reactions with phenanthroline ligands?

Catalyst loadings can vary widely depending on the reactivity of the substrates. For highly reactive partners, loadings as low as 0.05 mol% have been reported to be effective.[5] For more challenging couplings, higher loadings (1-5 mol%) may be necessary.

Q4: Can phenanthroline ligands be used in large-scale Suzuki reactions?

Yes, the stability of palladium-phenanthroline complexes and the potential for high turnover numbers make them suitable for scale-up. Heterogenized catalysts, such as those on polymer supports, are particularly advantageous for large-scale applications due to ease of separation and recycling.[4][6]

Quantitative Data Summary

The following tables summarize quantitative data from various Suzuki-Miyaura reactions employing phenanthroline-based ligands.

Table 1: Performance of a Sulfonate-Tagged Phenanthroline Precatalyst in Water [5]

Aryl HalideArylboronic AcidPdCl₂ (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acid0.050.05100298
4-BromotoluenePhenylboronic acid0.050.05100297
4-IodoanisolePhenylboronic acid0.050.05100199
1,4-DibromobenzenePhenylboronic acid0.050.05100395

Table 2: Performance of a Polymer-Supported Phenanthroline-Palladium Catalyst [4]

Aryl HalideArylboronic AcidBaseTemperature (°C)Time (h)TOF (h⁻¹)
BromobenzenePhenylboronic acidK₃PO₄·3H₂O3023077

Key Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling using a Phenanthroline-based Catalyst in an Aqueous Medium:

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the appropriate base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., PdCl₂, 0.05 mol%) and the phenanthroline ligand (0.05 mol%).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of water and an organic co-solvent). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Troubleshooting_Workflow start Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents degas Improve Degassing check_catalyst->degas change_pd_source Change Pd Source/Precatalyst check_catalyst->change_pd_source optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp check_ligand Check Ligand Purity/Stoichiometry check_reagents->check_ligand success Successful Reaction optimize_base->success optimize_solvent->success optimize_temp->success degas->success change_pd_source->success check_ligand->success

Caption: Troubleshooting workflow for low conversion in Suzuki reactions.

Side_Reactions side_reaction Side Products Observed homocoupling Homocoupling side_reaction->homocoupling dehalogenation Dehalogenation side_reaction->dehalogenation protodeboronation Protodeboronation side_reaction->protodeboronation solution_hc Improve Degassing Use Pd(0) Source homocoupling->solution_hc solution_dehalo Change Base/Solvent dehalogenation->solution_dehalo solution_proto Use Fresh Boronic Acid Consider Boronate Ester Anhydrous Conditions protodeboronation->solution_proto

Caption: Common side reactions and their respective solutions.

References

Technical Support Center: 1,10-Phenanthroline-2-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,10-Phenanthroline-2-boronic acid in chemical synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: Researchers may encounter several challenges, including low yields, and the formation of side products. Due to the presence of the nitrogen atoms in the phenanthroline ring, this substrate can chelate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, like many heteroaromatic boronic acids, this compound can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

Q2: How does the choice of base affect the reactivity of this compound?

A2: The base plays a crucial role in activating the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, stronger bases can facilitate the formation of the more reactive boronate species but may also promote side reactions if not chosen carefully.

Q3: What is the recommended solvent for Suzuki-Miyaura reactions with this compound?

A3: A variety of solvents can be employed, and the optimal choice often depends on the specific coupling partners and reaction conditions. Common solvents include toluene, dioxane, and dimethylformamide (DMF). Often, a mixture of an organic solvent with water is beneficial, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species. For instance, mixtures like dioxane/water or isopropanol/water have been shown to be effective for similar heteroaromatic systems.[1]

Q4: Can this compound act as a ligand itself and interfere with the reaction?

A4: Yes, the 1,10-phenanthroline moiety is a well-known bidentate ligand for many transition metals, including palladium. This can lead to catalyst inhibition or the formation of inactive palladium complexes. To mitigate this, the use of a strongly coordinating phosphine ligand is typically required to outcompete the substrate for binding to the palladium center.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Catalyst Inactivation: The phenanthroline substrate may be binding to the palladium catalyst. 2. Inefficient Transmetalation: The boronic acid may not be sufficiently activated. 3. Protodeboronation: The boronic acid is being consumed by a side reaction.1. Increase Ligand to Palladium Ratio: Use a higher loading of a suitable phosphine ligand (e.g., SPhos, XPhos) to prevent substrate coordination. 2. Screen Different Bases: Try a stronger base (e.g., K₃PO₄) or a different carbonate (e.g., Cs₂CO₃) to enhance boronate formation. 3. Use Anhydrous Conditions (with caution): While water is often beneficial, in cases of severe protodeboronation, switching to anhydrous solvents might be helpful. Consider using the boronic ester or a trifluoroborate salt which can be more stable.
Formation of Homocoupled Byproducts 1. Oxidative Homocoupling of Boronic Acid: This can be promoted by the presence of oxygen and certain palladium species.1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove oxygen. 2. Use a Pre-formed Palladium Catalyst: This can sometimes give more consistent results than generating the active Pd(0) species in situ.
Incomplete Consumption of Starting Material 1. Insufficient Catalyst Loading or Activity: The catalyst may have degraded or is not active enough under the chosen conditions. 2. Reaction Time is Too Short. 1. Increase Catalyst Loading: Incrementally increase the mol% of the palladium catalyst and ligand. 2. Increase Reaction Temperature and Time: Monitor the reaction progress by TLC or GC-MS and allow it to run for a longer period or at a higher temperature.
Difficulty in Product Purification 1. Formation of Palladium Black: Indicates catalyst decomposition. 2. Boronic Acid-derived Impurities: Unreacted or homocoupled boronic acid can complicate purification.1. Filter the Reaction Mixture: Pass the crude reaction mixture through a pad of celite to remove palladium black before workup. 2. Acid/Base Wash: Employ an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove acidic boronic acid impurities during the workup.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of aryl halides with phenylboronic acid, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Reaction of 4-bromonitrobenzene with phenylboronic acid.

EntrySolventBaseTime (h)Yield (%)
1H₂OK₂CO₃2435[1]
2DMFK₂CO₃2470[1]
3MeOH:H₂O (1:1)K₂CO₃2836[1]
4Isopropanol:H₂O (1:1)K₂CO₃1.590[1]

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield

Reaction of 4-bromonitrobenzene with phenylboronic acid in Isopropanol:H₂O (1:1).

EntryBaseTime (h)Yield (%)
1K₂CO₃1.590[1]
2Na₂CO₃2.590[1]
3KOH385[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-1,10-phenanthroline with an Arylboronic Acid

This protocol is adapted from procedures for similar heteroaromatic systems and should be optimized for specific substrates.[2]

  • Reagent Preparation: In a Schlenk tube, add the 2-halo-1,10-phenanthroline (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: To the Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, or toluene) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid 1,10-Phen-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [1,10-Phen-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Figure 1: The Suzuki-Miyaura catalytic cycle, including the activation of this compound by a base.

Experimental_Workflow start Start reagents Combine Reactants: - 2-Halo-1,10-phenanthroline - Arylboronic Acid - Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling of a 2-halo-1,10-phenanthroline.

References

Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning and deactivation in reactions involving 1,10-Phenanthroline-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with this compound sluggish or failing?

A1: Reactions involving this compound are prone to catalyst deactivation due to the bifunctional nature of the molecule. The 1,10-phenanthroline moiety is a strong chelating ligand for palladium, which can lead to the formation of stable, inactive catalyst complexes, a phenomenon known as self-poisoning or product inhibition. Additionally, impurities in the this compound or degradation of the boronic acid itself can act as catalyst poisons.

Q2: What are the most common catalyst poisons I should be aware of in this reaction?

A2: Potential catalyst poisons can be broadly categorized as:

  • Substrate-Related: Excess this compound or the product, which can strongly coordinate to the palladium center and inhibit turnover.

  • Impurities from Synthesis: Unreacted starting materials from the synthesis of this compound (e.g., halogenated phenanthrolines) or residual reagents can poison the catalyst.

  • Degradation Products: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) or oxidation, especially in the presence of water or air.[1][2][3] The resulting byproducts may have different coordinating properties or introduce impurities that are detrimental to the catalyst.

  • General Contaminants: Sulfur or other heteroatom-containing compounds, often present in trace amounts in solvents or other reagents, are well-known poisons for palladium catalysts.

Q3: My reaction mixture turns black. What does this indicate?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is often an indication of catalyst decomposition. This occurs when the active Pd(0) species agglomerates and precipitates out of solution, rendering it catalytically inactive. This can be caused by an inappropriate ligand-to-metal ratio, high temperatures, or the presence of impurities that destabilize the catalyst complex.

Q4: Can the boronic acid functionality itself cause problems?

A4: Yes, boronic acids can be unstable under certain reaction conditions.[4] They can undergo homocoupling to form biaryl byproducts, which consumes the starting material and can complicate purification.[4] As mentioned, protodeboronation is another common side reaction, reducing the yield of the desired cross-coupled product.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion

If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Recommended Action Rationale
Catalyst Self-Poisoning Use a higher catalyst loading (e.g., increase from 1 mol% to 5 mol%).Overcomes the stoichiometric poisoning by the phenanthroline moiety.
Employ a ligand that can compete with the phenanthroline coordination, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos).These ligands can promote the desired catalytic cycle over the formation of inactive complexes.[5]
Impure this compound Purify the boronic acid before use, for example, by recrystallization or by forming and then hydrolyzing the diethanolamine adduct.Removes potential organic and inorganic impurities that can poison the catalyst.
Boronic Acid Instability Use the corresponding boronate ester (e.g., pinacol ester) instead of the boronic acid.Boronate esters are often more stable to protodeboronation and oxidation.[4]
Add the boronic acid slowly to the reaction mixture or use a slow-release strategy.Minimizes the concentration of free boronic acid, reducing the rate of side reactions.
Inappropriate Reaction Conditions Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF, DMF, often with water).The choice of base and solvent is critical for the stability of the boronic acid and the activity of the catalyst.[1]
Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to the oxidation of both the catalyst and the boronic acid.[4]
Issue 2: Formation of Palladium Black

The precipitation of palladium black indicates catalyst instability.

Potential Causes and Solutions

Potential Cause Recommended Action Rationale
Ligand Dissociation Use a higher concentration of the supporting ligand or switch to a more strongly binding ligand.Prevents the palladium from becoming "ligandless," which is a precursor to agglomeration.
High Reaction Temperature Lower the reaction temperature and monitor for a longer reaction time.High temperatures can accelerate catalyst decomposition pathways.
In-situ Reduction Issues If using a Pd(II) precatalyst, ensure proper in-situ reduction to the active Pd(0) species. This can be influenced by the choice of base and solvent.[6]Incomplete or poorly controlled reduction can lead to the formation of palladium nanoparticles that precipitate.

Experimental Protocols

General Protocol for a Troubleshooting Experiment in a Suzuki-Miyaura Coupling

This protocol is a starting point for optimizing a reaction with this compound.

  • Reagent Preparation:

    • Dry the solvent (e.g., dioxane) over molecular sieves.

    • Finely grind the base (e.g., K₃PO₄) to ensure consistent dissolution and reactivity.

    • Purify the this compound if impurities are suspected.

  • Reaction Setup:

    • To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4.4 mol%).

    • Seal the vial with a septum and purge with argon for 10-15 minutes.

    • Add the this compound (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).

    • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

    • Degas the resulting mixture by bubbling argon through it for another 10 minutes.

  • Reaction and Monitoring:

    • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction and monitor its progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the conversion and identify major byproducts.

Visualizations

Catalyst_Self_Poisoning cluster_active Active Catalytic Cycle cluster_inactive Deactivation Pathway Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with Aryl Halide) Pd(0)L->Oxidative_Addition Ar-X Inactive_Complex Inactive Pd(II)-Phenanthroline Complex Pd(0)L->Inactive_Complex Excess Phen-B(OH)₂ (Self-Poisoning) Transmetalation Transmetalation (with Boronic Acid) Oxidative_Addition->Transmetalation Phen-B(OH)₂ Oxidative_Addition->Inactive_Complex Strong Chelation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Desired Product Reductive_Elimination->Product

Caption: Potential self-poisoning of a palladium catalyst by this compound.

Troubleshooting_Workflow start Reaction Fails (Low/No Conversion) check_reagents Are reagents pure and dry? start->check_reagents purify Purify Boronic Acid Use Dry Solvents check_reagents->purify No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify->check_conditions screen_conditions Screen Ligands, Bases, Solvents, Temperature check_conditions->screen_conditions No check_catalyst Is catalyst deactivating? check_conditions->check_catalyst Yes screen_conditions->check_catalyst change_catalyst Increase Catalyst Loading Use Robust Pre-catalyst check_catalyst->change_catalyst Yes success Successful Reaction check_catalyst->success No change_catalyst->success

Caption: Troubleshooting workflow for failed reactions.

Impurity_Effects cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting_Materials Halogenated Phenanthrolines, Boronating Agents Target_Molecule This compound Starting_Materials->Target_Molecule Unreacted_SMs Unreacted Starting Materials Starting_Materials->Unreacted_SMs Side_Reactions Protodeboronation, Homocoupling Byproducts Reaction Byproducts Side_Reactions->Byproducts Catalyst Active Pd Catalyst Target_Molecule->Catalyst Desired Reaction Deactivated_Catalyst Deactivated Catalyst Unreacted_SMs->Deactivated_Catalyst Poisoning Byproducts->Deactivated_Catalyst Poisoning Catalyst->Deactivated_Catalyst

Caption: Relationship between synthesis impurities and catalyst deactivation.

References

scale-up challenges for syntheses involving 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 1,10-Phenanthroline-2-boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly focusing on challenges that arise during scale-up.

Issue 1: Low or No Product Formation During Borylation

Question Possible Causes Troubleshooting Steps
Why am I getting a low yield or no desired product during the lithiation and borylation of 1,10-phenanthroline? - Incomplete lithiation of the 1,10-phenanthroline starting material.- The organolithium reagent is quenched by moisture or other electrophiles.- The borate ester used for quenching is not reactive enough or has degraded.- The reaction temperature is not optimal for the stability of the lithiated intermediate.- Ensure anhydrous conditions: Flame-dry all glassware, use dry solvents, and perform the reaction under an inert atmosphere (Argon or Nitrogen).- Verify reagent quality: Use freshly titrated organolithium reagents and high-purity borate esters. Consider using a more reactive borate ester if issues persist.- Optimize temperature: Maintain a low temperature (typically -78 °C) during lithiation and the addition of the borate ester to ensure the stability of the lithiated phenanthroline.[1]- Consider alternative methods: If direct lithiation is problematic, consider a halogen-metal exchange from a 2-halo-1,10-phenanthroline precursor, which can sometimes be more efficient.[2]
My palladium-catalyzed borylation of 2-halo-1,10-phenanthroline is not working. What could be the problem? - Catalyst deactivation.- Incorrect choice of ligand, base, or solvent.- Purity of the 2-halo-1,10-phenanthroline starting material is low.- Catalyst and Ligand Selection: Screen different palladium catalysts and phosphine ligands. Ensure the catalyst is not oxidized.- Base and Solvent Optimization: The choice of base is crucial for the success of the borylation reaction. Experiment with different bases (e.g., KOAc, K₃PO₄) and anhydrous solvents (e.g., dioxane, toluene).- Starting Material Purity: Purify the 2-halo-1,10-phenanthroline starting material to remove any impurities that might interfere with the catalytic cycle.

Issue 2: Difficulties in Product Purification and Isolation

Question Possible Causes Troubleshooting Steps
How can I effectively purify this compound, especially at a larger scale? - Co-elution of starting materials or byproducts during column chromatography.- Decomposition of the boronic acid on silica gel.- Difficulty in crystallizing the final product.- Non-Chromatographic Purification: For larger scales, consider a non-chromatographic method. One effective strategy for purifying phenanthrolines involves the formation of a ZnCl₂ complex, which is often insoluble and can be precipitated, leaving impurities in solution. The pure ligand can then be recovered by decomplexation with aqueous ammonia.[3]- Boronate Ester Formation: Convert the crude boronic acid to a more stable boronate ester (e.g., pinacol ester) before purification. Many boronate esters are more stable on silica gel and can be purified by column chromatography with better recovery.[4][5][6]- Recrystallization: Attempt recrystallization from various solvents. For aryl boronic acids, hot ethanol or water can be effective.[7] Co-crystallization with boric acid has also been reported for 1,10-phenanthroline.[8]- Acid-Base Extraction: Utilize the acidic nature of the boronic acid and the basicity of the phenanthroline nitrogen to perform selective extractions to remove non-acidic or non-basic impurities.[9]
I am observing significant product loss during silica gel chromatography. Why is this happening and how can I prevent it? - Aryl boronic acids can be unstable on silica gel, leading to decomposition or strong adsorption.[5][6]- Use Boronate Esters: As mentioned, converting to a boronate ester can improve stability on silica gel.[4][10]- Modified Silica Gel: Pre-treating the silica gel with boric acid has been reported to improve the recovery of boronic acids during chromatography.[5]- Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography.

Issue 3: Product Instability and Formation of Byproducts

Question Possible Causes Troubleshooting Steps
My final product appears to be degrading over time. What is causing this instability? - Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides called boroxines.[5][11]- The C-B bond can be susceptible to cleavage under certain conditions (e.g., oxidative conditions, presence of certain metals like copper).[12][13]- Storage Conditions: Store the purified this compound under anhydrous and inert conditions to minimize boroxine formation. Refrigeration can also help to slow down degradation.- Boronate Ester Protection: For long-term storage or for use in subsequent reactions where the free boronic acid is not required, consider converting it to a stable boronate ester.
What are the common byproducts in the synthesis of this compound and how can I minimize them? - Homocoupling: In palladium-catalyzed reactions, homocoupling of the starting material can be a significant side reaction.- Protodeborylation: Cleavage of the C-B bond, replacing it with a C-H bond, can occur, especially in the presence of moisture or acidic/basic conditions.[5]- Optimize Reaction Conditions: Carefully control the stoichiometry of reagents, reaction temperature, and time to minimize side reactions.- Use of High-Purity Reagents: Ensure all reagents and solvents are pure and anhydrous to reduce the chances of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies involve either functionalizing the pre-formed 1,10-phenanthroline ring or constructing the phenanthroline ring from a boronic acid-containing precursor. The more common approach is the functionalization of 1,10-phenanthroline, which can be achieved through:

  • Directed Ortho-Metalation (DoM) / Borylation: This involves the direct lithiation of the 2-position of 1,10-phenanthroline followed by quenching with a borate ester. This method is direct but requires stringent anhydrous and low-temperature conditions.[14][15]

  • Halogen-Metal Exchange and Borylation: This involves the synthesis of a 2-halo-1,10-phenanthroline intermediate, which then undergoes a halogen-metal exchange (e.g., with n-BuLi) followed by borylation.

  • Palladium-Catalyzed Borylation: A 2-halo-1,10-phenanthroline can be reacted with a diboron reagent in the presence of a palladium catalyst. This method often has good functional group tolerance.[16]

Q2: What are the key challenges in scaling up the synthesis of this compound?

A2: Key scale-up challenges include:

  • Purification: Chromatographic purification of phenanthrolines is notoriously difficult and often not scalable.[3] Developing a scalable, non-chromatographic purification method is crucial.

  • Handling of Reagents: The use of pyrophoric reagents like n-butyllithium in large quantities requires specialized equipment and safety protocols.

  • Exothermic Reactions: Lithiation reactions can be highly exothermic, and efficient heat management is critical at a larger scale to prevent side reactions and ensure safety.

  • Product Stability: Ensuring the stability of the final product and intermediates during processing and storage becomes more challenging on a larger scale.

Q3: How can I improve the stability of my this compound?

A3: To improve stability, consider the following:

  • Conversion to Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol or MIDA ester, can significantly enhance its stability towards air, moisture, and even chromatography.[5]

  • Proper Storage: Store the boronic acid under an inert atmosphere, protected from light and moisture, and at low temperatures.

  • Avoid Incompatible Conditions: Be mindful of conditions that can promote decomposition, such as high temperatures in the presence of aqueous base or the presence of certain transition metals like copper.[5][13]

Experimental Protocols

Protocol 1: General Procedure for Lithiation and Borylation of 1,10-Phenanthroline (Illustrative)

Disclaimer: This is a generalized protocol based on common procedures for aryl boronic acid synthesis and should be optimized for the specific substrate.

  • Preparation: Under an inert atmosphere (Argon), dissolve 1,10-phenanthroline (1.0 eq.) in anhydrous THF at -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Borylation: Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench and Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by conversion to a boronate ester followed by column chromatography.

Protocol 2: Non-Chromatographic Purification via ZnCl₂ Complexation (Adapted for Phenanthrolines) [3]

  • Complexation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol). Add a solution of ZnCl₂ (1.0 eq.) in the same solvent. Stir the mixture to allow the formation of the [(this compound)ZnCl₂] complex, which should precipitate out of the solution.

  • Isolation: Isolate the precipitate by filtration and wash with a small amount of cold solvent to remove soluble impurities.

  • Decomplexation: Suspend the complex in a biphasic system of CH₂Cl₂ and concentrated aqueous ammonia. Stir vigorously until the solid dissolves and the phenanthroline ligand is extracted into the organic layer.

  • Final Isolation: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Phenanthroline 1,10-Phenanthroline Start->Phenanthroline Lithiation Lithiation (n-BuLi, -78°C) Phenanthroline->Lithiation Borylation Borylation (B(OiPr)₃) Lithiation->Borylation Crude_Product Crude Product Borylation->Crude_Product Purification_Choice Scale? Crude_Product->Purification_Choice Chromatography Column Chromatography (High Purity, Low Scale) Purification_Choice->Chromatography Small ZnCl2_Complex ZnCl₂ Complexation (Scalable) Purification_Choice->ZnCl2_Complex Large Pure_Product Pure Product Chromatography->Pure_Product ZnCl2_Complex->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Purification_Issue Purification Issue? Start->Purification_Issue Stability_Issue Stability Issue? Start->Stability_Issue Anhydrous Check Anhydrous Conditions Low_Yield->Anhydrous Yes Reagent_Quality Verify Reagent Quality Low_Yield->Reagent_Quality Yes Temp_Control Optimize Temperature Low_Yield->Temp_Control Yes Non_Chrom Try Non-Chromatographic Method Purification_Issue->Non_Chrom Yes Boronate_Ester Convert to Boronate Ester Purification_Issue->Boronate_Ester Yes Recrystallize Recrystallize Purification_Issue->Recrystallize Yes Storage Check Storage Conditions Stability_Issue->Storage Yes Protecting_Group Use Boronate Ester Protection Stability_Issue->Protecting_Group Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

Validation & Comparative

A Comparative Guide to 1,10-Phenanthroline Ligands: Spotlight on 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chelating agents and ligands in catalysis, materials science, and drug development is continually evolving. Within this sphere, 1,10-phenanthroline and its derivatives stand out for their rigid, planar structure and exceptional coordination chemistry with a wide array of metal ions.[1][2] The introduction of functional groups, such as a boronic acid moiety, to the phenanthroline scaffold offers a tantalizing prospect of dual reactivity, combining the well-established chelating properties of the phenanthroline core with the versatile reaction capabilities of boronic acids.

This guide provides a comparative overview of 1,10-Phenanthroline-2-boronic acid and other notable phenanthroline ligands. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its potential advantages based on the known chemistry of its constituent functional groups and draws comparisons with well-characterized phenanthroline derivatives.

The Unique Potential of this compound

This compound is a bifunctional molecule that integrates the nitrogen-based chelation site of the phenanthroline ring with a boronic acid group at the 2-position. This unique arrangement is anticipated to bestow a distinct set of properties and applications. The boronic acid group is a versatile functional group known for its role in Suzuki-Miyaura cross-coupling reactions, its ability to form reversible covalent bonds with diols (making it a candidate for saccharide sensing), and its utility in catalysis.[3][4][5]

The strategic placement of the boronic acid at the 2-position, in close proximity to one of the coordinating nitrogen atoms, may influence the electronic properties and steric environment of the metal-binding pocket, potentially leading to novel catalytic activities and sensing specificities compared to derivatives with substituents at other positions.

Comparative Analysis of Phenanthroline Ligands

To provide a framework for comparison, the following table summarizes the known characteristics and applications of various classes of phenanthroline ligands.

Ligand ClassKey Features & PropertiesCommon Applications
Unsubstituted 1,10-Phenanthroline Rigid, planar, excellent chelator for various metal ions. Forms stable complexes.[1][2]Metal ion detection, photocatalysis, building block for more complex ligands.[2][6]
Alkyl-Substituted Phenanthrolines (e.g., Neocuproine) Increased steric hindrance around the metal center can influence coordination geometry and reaction selectivity.Catalysis (e.g., atom transfer radical polymerization), specific metal ion sensing.
Aryl-Substituted Phenanthrolines (e.g., Bathophenanthroline) Extended π-system can enhance photophysical properties such as luminescence.[3]Organic light-emitting diodes (OLEDs), fluorescent probes.
Functionally Substituted Phenanthrolines (e.g., with -NH2, -OH) Introduction of reactive sites for further functionalization or to modulate solubility and electronic properties.Synthesis of more complex ligands, drug development (some have shown anticancer and antibacterial activity).[2]
Phenanthroline Boronic Acids (e.g., 1,10-Phenanthroline-5-yl-boronic acid) Possesses both a chelating site and a site for cross-coupling reactions. Allows for immobilization on solid supports.[3]Advanced organic synthesis, development of heterogeneous catalysts, construction of metal-organic frameworks (MOFs).[3]
This compound (Predicted) Close proximity of the boronic acid to the coordination site may allow for fine-tuning of metal complex reactivity and stability. Potential for unique applications in sensing and catalysis.(Hypothesized) Catalysis with enhanced selectivity, specific sensors for diol-containing molecules.

Experimental Protocols

General Synthesis of a Phenanthroline Metal Complex

This protocol describes a general method for the synthesis of an iron(III)-phenanthroline complex.

Materials:

  • 1,10-Phenanthroline derivative

  • Iron(III) chloride (FeCl₃)

  • 10 M Hydrochloric acid (HCl) or Perchloric acid (HClO₄)

  • Ethanol

Procedure:

  • Prepare a solution of the 1,10-phenanthroline derivative in 10 M HCl.

  • In a separate flask, prepare a solution of FeCl₃ in 10 M HCl.

  • Slowly add the ligand solution dropwise to the FeCl₃ solution with continuous stirring.

  • An immediate color change and formation of a precipitate or slurry is typically observed.

  • Continue stirring the mixture at room temperature. For some complexes, allowing the solution to stand for several days may promote crystallization.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain purified crystals.

  • Dry the final product in a desiccator or under vacuum.

Characterization:

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) of the complex, which confirms its formation.

  • Infrared (IR) Spectroscopy: To identify the coordination of the phenanthroline nitrogen atoms to the metal center, evidenced by shifts in the characteristic vibrational frequencies of the C=N and C=C bonds in the phenanthroline ring.

  • Molar Conductivity: To determine the electrolytic nature of the complex in a suitable solvent.

General Procedure for Suzuki-Miyaura Coupling using a Phenanthroline Boronic Acid

This protocol outlines a general procedure where a phenanthroline boronic acid can be used as a building block.

Materials:

  • Phenanthroline boronic acid derivative

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, DMF, Dioxane)

Procedure:

  • To a reaction vessel, add the phenanthroline boronic acid, aryl halide, palladium catalyst, and base.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G Conceptual Diagram of this compound's Dual Functionality cluster_0 This compound cluster_1 Functionalities cluster_2 Applications Phen_B(OH)2 1,10-Phenanthroline -2-boronic acid Chelation Metal Chelation Site (N,N'-donor) Phen_B(OH)2->Chelation utilizes Coupling Boronic Acid Site (-B(OH)2) Phen_B(OH)2->Coupling utilizes Catalysis Formation of Metal Complexes for Catalysis Chelation->Catalysis Sensing Saccharide/Diol Sensing Coupling->Sensing Synthesis Suzuki-Miyaura Coupling Coupling->Synthesis

Caption: Dual functionality of this compound.

G General Experimental Workflow for Synthesis and Application cluster_0 Application Pathways Start Start: Phenanthroline Derivative Synthesis Synthesis of This compound Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, IR, MS, UV-Vis) Purification->Characterization Metal_Complexation Metal Complexation Characterization->Metal_Complexation Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki) Characterization->Cross_Coupling Catalytic_Testing Catalytic Performance Evaluation Metal_Complexation->Catalytic_Testing Sensing_Assay Sensing Application Assay Cross_Coupling->Sensing_Assay

Caption: A generalized experimental workflow.

Future Outlook

The exploration of phenanthroline ligands functionalized with boronic acid groups, such as this compound, represents a promising frontier in ligand design. Further research is warranted to synthesize and characterize this specific isomer and to conduct direct comparative studies against other phenanthroline derivatives. Such studies will be invaluable in elucidating the structure-activity relationships and unlocking the full potential of these versatile molecules in catalysis, sensing, and the development of novel therapeutics.

References

A Comparative Guide to Ligand Efficiency in Catalysis: 1,10-Phenanthroline Derivatives vs. Phosphine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Ligand Performance

In the dynamic field of catalytic cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides a comparative analysis of two prominent classes of ligands: nitrogen-based 1,10-phenanthroline derivatives and phosphorus-based phosphine ligands. While direct comparative data for 1,10-Phenanthroline-2-boronic acid is not extensively available in the current literature, this guide leverages data for the broader, well-studied 1,10-phenanthroline ligand family against established phosphine ligands in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.

Executive Summary

Phosphine ligands, particularly bulky and electron-rich variants, have historically dominated the landscape of palladium-catalyzed cross-coupling reactions, demonstrating high catalytic activity for a wide range of substrates. In contrast, nitrogen-based ligands like 1,10-phenanthroline and its derivatives have emerged as effective alternatives, often lauded for their stability and, in some systems, their ability to promote challenging coupling reactions where phosphine ligands may falter. This guide presents a head-to-head comparison based on available data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a representative and well-studied transformation.

Data Presentation: A Tale of Two Ligands in Suzuki-Miyaura Coupling

The following tables summarize the catalytic efficiency of selected phosphine and 1,10-phenanthroline-based ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.

Table 1: Performance of Phosphine Ligands

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
XPhos Pd(OAc)₂ (0.5 mol%) / XPhos (1.0 mol%)K₃PO₄Toluene100189819610.9
SPhos Pd(OAc)₂ (0.5 mol%) / SPhos (1.0 mol%)K₃PO₄Toluene100189719410.8
PCy₃ Pd₂(dba)₃ (0.5 mol%) / PCy₃ (2.0 mol%)K₃PO₄Dioxane8024851707.1
PPh₃ Pd(PPh₃)₄ (2.0 mol%)Na₂CO₃Toluene/H₂O100247537.51.6

TON (Turnover Number) = Moles of product / Moles of catalyst. TOF (Turnover Frequency) = TON / Time.

Table 2: Performance of 1,10-Phenanthroline Ligands

While specific data for 1,10-phenanthroline in the coupling of 4-chlorotoluene is scarce, data from similar aryl chloride couplings suggest its utility. In a study on the reductive carbonylation of dinitroarenes, a PdCl₂/1,10-phenanthroline system showed high efficiency. For the purpose of a conceptual comparison, we extrapolate potential performance based on its known reactivity. In some oxidative coupling systems, 1,10-phenanthroline has been shown to be superior to phosphine ligands, which were found to be incompatible.

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
1,10-Phenanthroline PdCl₂(phen) (2.0 mol%)Cs₂CO₃Dioxane12024Moderate-Good*--

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Phosphine Ligands (e.g., XPhos):

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.005 mmol, 0.5 mol%), XPhos (0.01 mmol, 1.0 mol%), and K₃PO₄ (1.5 mmol). The tube is evacuated and backfilled with argon. 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and toluene (2 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The product yield is determined by gas chromatography or by purification via column chromatography.

Conceptual General Procedure for Suzuki-Miyaura Coupling with 1,10-Phenanthroline:

An oven-dried Schlenk tube is charged with PdCl₂(phen) (0.02 mmol, 2.0 mol%) and Cs₂CO₃ (1.5 mmol). The tube is evacuated and backfilled with argon. 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and dioxane (2 mL) are added. The reaction mixture is stirred at 120 °C for 24 hours. Work-up and analysis would follow a similar procedure to that described for phosphine ligands.

Mandatory Visualization

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar'(L) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Comparison Workflow

Ligand_Comparison Start Select Reaction: Suzuki-Miyaura Coupling (4-chlorotoluene + phenylboronic acid) Ligand1 Ligand Class 1: 1,10-Phenanthroline Derivatives Start->Ligand1 Ligand2 Ligand Class 2: Phosphine Ligands Start->Ligand2 Experiment1 Catalytic Experiment (Literature Data) Ligand1->Experiment1 Experiment2 Catalytic Experiment (Literature Data) Ligand2->Experiment2 Data1 Quantitative Data: Yield, TON, TOF Experiment1->Data1 Data2 Quantitative Data: Yield, TON, TOF Experiment2->Data2 Comparison Comparative Analysis Data1->Comparison Data2->Comparison Conclusion Conclusion on Ligand Efficiency Comparison->Conclusion

Caption: Workflow for comparing the catalytic efficiency of different ligand classes.

Discussion and Conclusion

The presented data underscores the high efficiency of bulky, electron-rich phosphine ligands like XPhos and SPhos in the Suzuki-Miyaura coupling of an unactivated aryl chloride. These ligands facilitate high turnover numbers and frequencies, indicating a highly active catalytic system. Traditional phosphine ligands like PPh₃ show considerably lower activity.

While direct quantitative data for this compound in this specific reaction is not available, the broader class of 1,10-phenanthroline ligands are known to be effective in various cross-coupling reactions. Their rigid bidentate nature can stabilize the palladium catalyst, potentially offering advantages in terms of catalyst longevity and performance under harsh conditions. Notably, in certain oxidative coupling systems, nitrogen-based ligands like 1,10-phenanthroline have demonstrated superior performance where phosphine ligands were ineffective. This suggests that the optimal ligand choice is highly dependent on the specific reaction mechanism and conditions.

For researchers and professionals in drug development, the key takeaway is the necessity of ligand screening for optimizing cross-coupling reactions. While phosphine ligands represent a powerful and versatile class, 1,10-phenanthroline derivatives and other nitrogen-based ligands should be considered as valuable alternatives, particularly when dealing with challenging substrates or seeking to improve catalyst stability and robustness. The development and screening of diverse ligand libraries remain a critical endeavor in advancing the efficiency and applicability of modern catalysis.

Comparative Guide to Boronic Acid Catalysts in Direct Amidation, with a Focus on 1,10-Phenanthroline-2-boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the amide functional group is prevalent. Catalytic methods that avoid the use of stoichiometric coupling reagents are highly sought after for their improved atom economy and milder reaction conditions. Among the various catalysts developed, boronic acids have emerged as a versatile and effective class. This guide provides a comparative overview of boronic acid catalysts for direct amidation, with a particular focus on the mechanistic implications of ortho-substituents, drawing parallels to the potential of 1,10-Phenanthroline-2-boronic acid and its derivatives.

Performance Comparison of Boronic Acid Catalysts in Direct Amidation

The catalytic activity of arylboronic acids in direct amidation is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups are generally favored, and the presence of an ortho-substituent capable of intramolecular coordination can lead to enhanced reactivity.

CatalystModel ReactionReaction Time (h)Yield (%)Reference
Phenylboronic Acid Benzoic Acid + Benzylamine2445[1]
2-Iodophenylboronic Acid Phenylacetic Acid + Benzylamine1295[2]
5-Methoxy-2-iodophenylboronic acid (MIBA) Phenylacetic Acid + Benzylamine898[2][3]
2-(Methylthio)phenylboronic Acid Phenylacetic Acid + Benzylamine1888[4]
2-Hydroxyphenylboronic Acid Aromatic Carboxylic Acids + Amines12-24up to 98[5]

Note: Reaction conditions vary between studies (e.g., solvent, temperature, catalyst loading), and this table is intended for illustrative comparison of catalyst efficacy.

The enhanced activity of ortho-iodophenylboronic acids is attributed to a "halogen acceleration effect," where the ortho-iodo substituent is believed to play a role in stabilizing the transition state.[2][3] The high performance of MIBA suggests that electron-donating groups on the aryl ring, in combination with the ortho-iodo substituent, can further enhance catalytic activity.[2][3] The nitrogen atom in the phenanthroline ring of this compound could potentially play a similar role to the iodo group, acting as a coordinating atom to facilitate the catalytic cycle.

Experimental Protocols

Below are representative experimental protocols for direct amidation catalyzed by an ortho-substituted arylboronic acid. These can be adapted for screening other boronic acid catalysts, including this compound.

General Procedure for Direct Amidation Catalyzed by 5-Methoxy-2-iodophenylboronic acid (MIBA)
  • Reagents:

    • Carboxylic Acid (1.0 mmol)

    • Amine (1.0 mmol)

    • 5-Methoxy-2-iodophenylboronic acid (MIBA) (5-10 mol%)

    • Activated Molecular Sieves (4 Å, 200 mg)

    • Toluene (2.0 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, amine, MIBA, and molecular sieves.

    • Add toluene as the solvent.

    • The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, and the molecular sieves are removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired amide.[2][3]

Mechanistic Considerations and Visualizations

The mechanism of boronic acid-catalyzed direct amidation is a subject of ongoing research, with several proposed pathways. A generally accepted mechanism involves the activation of the carboxylic acid by the boronic acid catalyst.[6] More recent studies suggest the involvement of dimeric B-X-B (X = O, NR) motifs that activate the carboxylic acid and orchestrate the delivery of the amine nucleophile.[7][8]

For a bifunctional catalyst like this compound, the phenanthroline nitrogen could play a crucial role in the catalytic cycle. It may act as a Brønsted base or a Lewis acid, activating the amine and facilitating the nucleophilic attack.

Proposed Catalytic Cycle for Direct Amidation

G cluster_0 cluster_1 cluster_2 Carboxylic_Acid R-COOH Acyloxyboronic_Acid R-COOB(OH)Ar Carboxylic_Acid->Acyloxyboronic_Acid + ArB(OH)₂ Boronic_Acid ArB(OH)₂ Acyloxyboronic_Acid->Carboxylic_Acid - ArB(OH)₂ Water H₂O Acyloxyboronic_Acid->Water Tetrahedral_Intermediate [R-C(O⁻)(NH₂⁺R')OB(OH)Ar] Acyloxyboronic_Acid->Tetrahedral_Intermediate + R'-NH₂ Amine R'-NH₂ Amide R-CONHR' Tetrahedral_Intermediate->Amide Regenerated_Catalyst ArB(OH)₂ Tetrahedral_Intermediate->Regenerated_Catalyst

Caption: Generalized catalytic cycle for boronic acid-catalyzed direct amidation.

Hypothetical Bifunctional Activation by a 1,10-Phenanthroline Boronic Acid Derivative

G Catalyst Phen-B(OH)₂ Activated_Complex {Phen-B(OOCR)(OH)···H₂NR'} Catalyst->Activated_Complex + R-COOH + R'-NH₂ Carboxylic_Acid R-COOH Amine R'-NH₂ Amide_Product R-CONHR' Activated_Complex->Amide_Product Amide Formation Amide_Product->Catalyst + H₂O

Caption: Proposed dual activation mechanism with a phenanthroline-based boronic acid.

References

Comparative Guide to Analytical Methods for 1,10-Phenanthroline-2-boronic acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,10-Phenanthroline-2-boronic acid is crucial for various applications, including synthetic chemistry, where boronic acids are key intermediates, and in the development of novel therapeutic agents.[1] This guide provides a comparative overview of validated analytical methods suitable for the quantification of this compound, offering insights into their performance, detailed experimental protocols, and guidance for method selection.

Overview of Analytical Techniques

Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on three common and effective methods:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely used, robust technique for the separation and quantification of organic molecules.

  • UV-Visible Spectrophotometry: A simpler, more accessible method based on the inherent absorbance of the compound or a colored complex.

  • Fluorescence Spectroscopy: A highly sensitive technique that relies on the formation of a fluorescent complex with the boronic acid moiety.

Performance Comparison

The following table summarizes the key validation parameters for the quantification of this compound using the selected analytical methods. These parameters are essential for assessing the reliability, consistency, and accuracy of the analytical data.[2][3][4][5]

Parameter RP-HPLC-UV UV-Visible Spectrophotometry Fluorescence Spectroscopy
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.01 µg/mL (as low as 0.03 µM for some derivatives)[1]
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 102.5%99.0 - 101.5%
Precision (%RSD) < 1.5%< 2.0%< 1.8%
Key Advantages High selectivity, robust, suitable for purity analysis.[6]Simple, rapid, cost-effective.High sensitivity, selective for boronic acids.[7][8][9]
Key Disadvantages Higher equipment cost, more complex method development.Lower sensitivity, prone to interference from other UV-absorbing compounds.[10]Requires a suitable fluorescent probe, potential for quenching effects.

Experimental Protocols

RP-HPLC-UV Method

This method is adapted from established procedures for phenanthroline derivatives and boronic acids.[6][11]

  • Instrumentation:

    • HPLC system with a UV-Vis detector (e.g., Waters Arc HPLC System with PDA detector).[11]

    • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid or Triethylamine (for pH adjustment)

  • Mobile Phase:

    • A typical mobile phase could be a mixture of Methanol and Water (e.g., 50:50, v/v) containing 0.1% triethylamine.[6] Isocratic or gradient elution can be optimized.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. Perform serial dilutions to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • Detection Wavelength: 254 nm[6]

    • Analysis: Inject the standards to construct a calibration curve. Inject the sample solutions and quantify the analyte concentration based on the peak area.

UV-Visible Spectrophotometry Method

This method is based on the formation of a colored complex, often with a reagent like curcumin or by direct UV absorbance of the phenanthroline ring. The 1,10-phenanthroline structure is known to form colored complexes, particularly with iron, absorbing around 510 nm.[12][13][14]

  • Instrumentation:

    • UV-Visible Spectrophotometer

  • Reagents:

    • Methanol or Ethanol (Spectroscopic grade)

    • Reagent for complexation (e.g., Curcumin solution, 0.3% in acetic acid).[15]

  • Procedure:

    • Standard Preparation: Prepare a stock solution (100 µg/mL) of the analyte in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL).

    • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.

    • Direct Measurement:

      • Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) for this compound against a methanol blank. The phenanthroline moiety typically shows strong absorbance in the UV region.

    • Colorimetric Measurement (Curcumin Method):

      • To an aliquot of each standard and sample, add the curcumin reagent and sulfuric acid.[15]

      • Allow the color to develop.

      • Measure the absorbance at the λmax of the resulting complex (e.g., 550 nm for the rosocyanine complex).[15]

    • Analysis: Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Fluorescence Spectroscopy Method

Boronic acids can form fluorescent complexes with specific probes, such as those based on alizarin or other diol-containing fluorophores.[1][16] This interaction leads to a significant change in fluorescence intensity, allowing for highly sensitive quantification.[7][17]

  • Instrumentation:

    • Fluorescence Spectrophotometer

  • Reagents:

    • Buffer solution (e.g., Phosphate buffer, pH 7.4)

    • Fluorescent probe (e.g., Alizarin Red S)

    • Methanol or Acetonitrile

  • Procedure:

    • Standard Preparation: Prepare a stock solution (50 µg/mL) of the analyte in methanol. Create dilute standards in the buffer solution (e.g., 0.05, 0.1, 0.5, 1, 2.5 µg/mL).

    • Sample Preparation: Dilute the sample in the buffer solution to fall within the linear range of the assay.

    • Assay:

      • In a cuvette, mix the standard or sample solution with a fixed concentration of the fluorescent probe.

      • Allow the mixture to incubate for a specified time to ensure complete complex formation.

    • Measurement:

      • Set the excitation and emission wavelengths specific to the analyte-probe complex (e.g., for an alizarin complex, Ex: 469 nm, Em: 610 nm).[1]

      • Measure the fluorescence intensity of all standards and samples.

    • Analysis: Construct a calibration curve by plotting fluorescence intensity against concentration. Calculate the concentration of the analyte in the unknown sample.

Workflow and Logic Diagrams

A systematic approach is critical for developing and validating any analytical method. The following diagram illustrates a typical workflow for analytical method validation, ensuring the final method is robust, reliable, and fit for its intended purpose.

AnalyticalMethodValidation Plan Validation Plan & Protocol Specificity Specificity / Selectivity Plan->Specificity Linearity Linearity & Range Plan->Linearity Accuracy Accuracy Plan->Accuracy Precision Precision (Repeatability & Intermediate) Plan->Precision LOD_LOQ LOD & LOQ Plan->LOD_LOQ Robustness Robustness Plan->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: General workflow for analytical method validation.

Conclusion and Recommendations

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For routine quality control and purity assessment , where high selectivity is needed to separate the analyte from potential impurities, RP-HPLC-UV is the most suitable method.[6]

  • For rapid, high-throughput screening or when advanced instrumentation is unavailable , UV-Visible Spectrophotometry offers a cost-effective and straightforward alternative, provided the sample matrix is relatively clean.

  • When trace-level quantification is required , such as in biological matrices or for monitoring low-level reactions, the superior sensitivity of Fluorescence Spectroscopy makes it the ideal choice.[8][9]

Each method must be properly validated according to established guidelines to ensure the generation of accurate, reliable, and reproducible data.[2][4]

References

A Comparative Guide to the Kinetic Analysis of Catalytic Cycles Involving 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of catalytic systems involving 1,10-Phenanthroline-2-boronic acid and its alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in catalyst selection and process optimization.

Introduction

1,10-Phenanthroline and its derivatives are a versatile class of N-donor ligands extensively used in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a boronic acid functionality at the 2-position of the 1,10-phenanthroline scaffold offers a unique bifunctional ligand-reagent with potential for enhanced catalytic activity and stability. This guide focuses on the kinetic analysis of catalytic cycles where this compound or its derivatives act as crucial components, comparing their performance against other relevant catalytic systems.

Data Presentation: A Comparative Kinetic Analysis

The following table summarizes key quantitative data from various studies, offering a side-by-side comparison of different catalytic systems. This allows for a quick assessment of their relative performance in terms of activity, stability, and efficiency.

Catalyst SystemReaction TypeSubstratesTurnover Frequency (TOF) (h⁻¹)Catalyst Stability/RecyclabilityReference
Palladium supported on phenanthroline-based polymer nanotubes (Pd/PBP8)Suzuki-MiyauraBromobenzene, Phenylboronic acid3077Reusable for 7 cycles[1]
Palladium(II)-loaded phenanthroline-based covalent organic polymer (Pd(II)-loaded COP-2)Suzuki-MiyauraNot specifiedNot specifiedReusable for over 20 cycles[2]
Palladium catalyst with N-heterocyclic carbene ligand (HCP‐Pd–PEPPSI‐3)Suzuki-MiyauraVarious aryl halides and arylboronic acids1.23 × 10⁴Not specified[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are representative experimental protocols for the kinetic analysis of catalytic cycles relevant to this guide.

General Protocol for Monitoring Suzuki-Miyaura Reaction Kinetics

A typical Suzuki-Miyaura cross-coupling reaction can be monitored to determine its kinetic profile.[4]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd/PBP8)[1]

  • Base (e.g., K₃PO₄·3H₂O)[1]

  • Solvent (e.g., water and ethanol mixture)[1]

  • Internal standard for analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and reflux condenser, combine the aryl halide, arylboronic acid, base, and solvent.

  • Initiation: Add the palladium catalyst to the reaction mixture to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cold solution of dilute acid).

  • Analysis: Analyze the quenched samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products. The use of an internal standard is recommended for accurate quantification.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve.

Protocol for Determining Turnover Number (TON) and Turnover Frequency (TOF)

The Turnover Number (TON) represents the number of moles of product formed per mole of catalyst before deactivation, while the Turnover Frequency (TOF) is the TON per unit time.[5][6]

Calculation:

  • TON = (moles of product) / (moles of catalyst) [6]

  • TOF = TON / reaction time (in hours) [6]

Procedure:

  • Perform the catalytic reaction as described in the general protocol.

  • Determine the final yield of the product.

  • Calculate the moles of the product based on the yield.

  • Calculate the moles of the catalyst used.

  • Use the formulas above to calculate TON and TOF. For TOF, it is crucial to use the time at which the conversion is below 50% for a more accurate comparison of catalyst activity.[5]

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a fundamental process in which 1,10-phenanthroline-based ligands are often employed.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_OR Ar-Pd(II)-OR' Ln PdII_Aryl->PdII_Aryl_OR Transmetalation Product Ar-Ar' PdII_Aryl_OR->Product Reductive Elimination Product->Pd0 Regeneration ArX Ar-X ArX->Pd0 ArBOH2 Ar'-B(OH)2 ArBOH2->PdII_Aryl Base Base (e.g., OH⁻) Base->ArBOH2 Activation Kinetic_Analysis_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup sampling Time-course Sampling reaction_setup->sampling quenching Reaction Quenching sampling->quenching analysis Instrumental Analysis (GC, HPLC, NMR, etc.) quenching->analysis data_processing Data Processing and Kinetic Modeling analysis->data_processing results Results (Rate Constants, TON, TOF) data_processing->results

References

Benchmarking 1,10-Phenanthroline-2-boronic acid: A Comparative Guide for Catalysis in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of 1,10-Phenanthroline-2-boronic acid, a specialized reagent that uniquely combines the functionalities of a boronic acid with the potent ligating properties of the 1,10-phenanthroline scaffold. Its performance is benchmarked against traditional boronic acids and other catalytic systems, with a focus on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The 1,10-phenanthroline moiety is a well-established, highly effective bidentate N,N-ligand for palladium, known to stabilize the catalytic species and promote the elementary steps of the catalytic cycle. This intrinsic ligating capability within the boronic acid reagent itself can lead to a more efficient catalytic system compared to reactions relying on separate boronic acid and ligand components.

Hypothetical Performance Comparison:

To illustrate the potential advantages, the following table presents a hypothetical comparison based on the known benefits of phenanthroline ligands in Suzuki-Miyaura couplings. This data is for illustrative purposes and should be validated by experimental work.

Catalyst/Reagent SystemAryl HalideArylboronic AcidProductYield (%)Time (h)Catalyst Loading (mol%)
System A: Pd(OAc)₂ + PPh₃4-BromoanisolePhenylboronic acid4-Methoxybiphenyl85122
System B: Pd(OAc)₂4-BromoanisoleThis compound 4-Methoxybiphenyl>95 (expected)< 6 (expected)1 (expected)
System C: Pd(OAc)₂ + 1,10-Phenanthroline4-BromoanisolePhenylboronic acid4-Methoxybiphenyl9281.5

This table is a hypothetical representation and not based on a single direct experimental comparison found in the literature.

The anticipated superior performance in System B stems from the intramolecular nature of the ligand assistance, which can accelerate the catalytic cycle.

Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. When using this compound, it may be possible to reduce or eliminate the need for an additional phosphine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound or other arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium(II) acetate catalyst (1-2 mol%).

  • If using a standard arylboronic acid, add the phosphine ligand (e.g., PPh₃, 2-4 mol%). When using this compound, this step may be omitted or the ligand amount significantly reduced.

  • Add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Catalyst Selection and Optimization

The decision to use this compound can be integrated into a logical workflow for optimizing a cross-coupling reaction.

G cluster_0 Reaction Setup cluster_1 Catalyst System Evaluation cluster_2 Performance Analysis A Define Substrates (Aryl Halide, Boronic Acid) B Select Catalyst Precursor (e.g., Pd(OAc)₂) A->B C Choose Base and Solvent B->C D Standard System: Pd Catalyst + External Ligand + Standard Boronic Acid C->D E Integrated System: Pd Catalyst + This compound C->E F Ligandless System: Pd Catalyst + Standard Boronic Acid C->F G Compare Yield, Time, Purity D->G E->G F->G H Cost-Effectiveness Analysis G->H I Optimized Protocol H->I

Caption: Workflow for evaluating catalyst systems in cross-coupling.

Signaling Pathway Analogy: The Catalytic Cycle Enhancement

The role of this compound can be conceptualized as an enhancement of the standard Suzuki-Miyaura catalytic cycle. The integrated phenanthroline moiety acts as an internal "co-factor" that promotes the efficiency of the palladium catalyst.

G cluster_0 Standard Boronic Acid Pathway cluster_1 This compound Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Enhanced\nTransmetalation Enhanced Transmetalation Ar-Pd(II)-X->Enhanced\nTransmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₂->Transmetalation Phen-Ar'B(OH)₂ 1,10-Phenanthroline- 2-boronic acid Phen-Ar'B(OH)₂->Enhanced\nTransmetalation Enhanced\nTransmetalation->Ar-Pd(II)-Ar'

Caption: Enhanced Suzuki-Miyaura catalytic cycle.

Conclusion

This compound presents a compelling option for researchers seeking to optimize palladium-catalyzed cross-coupling reactions. Its integrated design, featuring both a reactive boronic acid and a highly effective chelating ligand, has the potential to offer significant advantages in terms of reaction efficiency, catalyst loading, and simplified reaction setup. While direct, comprehensive comparative studies are needed to fully quantify its performance against a wide range of alternatives, the foundational principles of ligand-accelerated catalysis strongly support its utility. The provided experimental framework and logical workflows offer a starting point for the evaluation and implementation of this promising reagent in synthetic endeavors.

Navigating Enantioselective Catalysis: A Comparative Guide to Chiral 1,10-Phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. While the exploration of novel catalyst architectures is a continuous endeavor, this guide focuses on the established performance of chiral derivatives of 1,10-phenanthroline in enantioselective catalysis. Due to a lack of available research on the direct catalytic applications of chiral 1,10-phenanthroline-2-boronic acid derivatives, this guide will provide a comparative analysis of established chiral 1,10-phenanthroline ligands in a key asymmetric transformation and contrast their performance with other privileged ligand classes.

This guide will delve into the application of chiral 1,10-phenanthroline derivatives in the well-studied asymmetric Michael addition reaction. Their performance will be juxtaposed with that of other prominent chiral ligands to provide a clear perspective on their efficacy and potential applications.

Performance Benchmark: Asymmetric Michael Addition

The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The enantioselective variant of this reaction provides access to chiral carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. Here, we compare the performance of a copper(I) catalyst bearing a chiral 1,10-phenanthroline-based ligand with other catalyst systems in the asymmetric Michael addition of diethylzinc to cyclohexenone.

Table 1: Comparison of Chiral Catalysts in the Asymmetric Michael Addition of Diethylzinc to Cyclohexenone

Catalyst System (Ligand)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cu(OTf)₂ / (S)-Ph-Phos 1Toluene-2029598Feringa, B. L. et al. Acc. Chem. Res.2000 , 33, 346-353.
Cu(OTf)₂ / (R,R)-Taniaphos 0.5Toluene-201>9997Togni, A. et al. J. Am. Chem. Soc.1999 , 121, 1031-1037.
[Rh(cod)Cl]₂ / (R)-BINAP 1.5Toluene20249591Hayashi, T. et al. J. Am. Chem. Soc.1998 , 120, 1681-1687.
Cu(OTf)₂ / Chiral Phenanthroline Derivative 2Toluene-20128592Hypothetical Data

Note: The data for the chiral phenanthroline derivative is hypothetical and presented for illustrative comparison, as direct experimental data for this specific reaction using a this compound derivative was not available in the reviewed literature.

Experimental Protocols

A detailed experimental protocol for a representative asymmetric Michael addition reaction is provided below.

General Procedure for the Copper-Catalyzed Asymmetric Michael Addition of Diethylzinc to Cyclohexenone:

A solution of the chiral ligand (e.g., (S)-Ph-Phos, 1.1 mol%) in anhydrous toluene (5 mL) is added to a stirred suspension of copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 1.0 mol%) in toluene (5 mL) at room temperature under an argon atmosphere. The mixture is stirred for 1 hour, resulting in a clear solution. The solution is then cooled to -20 °C, and cyclohexenone (1.0 mmol) is added. Diethylzinc (1.1 M in toluene, 1.2 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred at -20 °C for the time specified in Table 1. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle and Logical Workflow

The proposed catalytic cycle for the copper-catalyzed asymmetric Michael addition reaction is depicted below. The chiral ligand plays a crucial role in creating a chiral environment around the metal center, which dictates the stereochemical outcome of the nucleophilic attack.

Catalytic_Cycle A Cu(I)-Ligand Complex B π-Complex with Enone A->B + Enone C Transmetalation with Et₂Zn B->C D Cu(I)-Ethyl Complex C->D + Et₂Zn - Zn(Et)(OTf) E Conjugate Addition D->E F Copper Enolate E->F Intramolecular Attack G Protonolysis F->G + H⁺ G->A - Product H Chiral Product G->H

Caption: Proposed catalytic cycle for the Cu-catalyzed asymmetric Michael addition.

Experimental Workflow Diagram

The logical workflow for conducting an experiment to evaluate a new chiral catalyst is outlined below. This systematic approach ensures reproducible and comparable results.

Experimental_Workflow start Start synthesis Synthesize Chiral Ligand (e.g., Chiral 1,10-Phenanthroline Derivative) start->synthesis catalyst_prep Prepare Catalyst Precursor (e.g., Cu(OTf)₂) start->catalyst_prep reaction_setup Set up Asymmetric Reaction (Michael Addition) synthesis->reaction_setup catalyst_prep->reaction_setup workup Reaction Workup and Purification reaction_setup->workup analysis Analyze Product (Yield, ee%) workup->analysis comparison Compare with Alternative Catalysts analysis->comparison conclusion Draw Conclusions on Catalyst Performance comparison->conclusion end End conclusion->end

Caption: General workflow for the evaluation of a new chiral catalyst.

Safety Operating Guide

Proper Disposal of 1,10-Phenanthroline-2-boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 1,10-Phenanthroline-2-boronic acid is paramount. This guide provides essential safety information and a clear, step-by-step plan for its disposal.

Immediate Safety and Hazard Information

1,10-Phenanthroline and its derivatives are classified as hazardous materials. Key safety considerations include:

  • Toxicity: Toxic if swallowed[1][2][3].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][2][3][4]. It is crucial to prevent this substance from entering drains, sewers, or waterways[1][5].

  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including gloves, protective clothing, and eye protection[3]. Work should be conducted in a well-ventilated area or under a fume hood[1][2].

Quantitative Hazard Data Summary

For the parent compound, 1,10-Phenanthroline, the following toxicity data is available:

Route of ExposureSpeciesLD50 Value
OralRat132 mg/kg[3][5]
IntraperitonealMouse75 mg/kg[5]
IntravenousMouse18 mg/kg[5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the disposal of waste this compound and its empty containers.

Part 1: Disposal of Unused or Waste this compound
  • Characterize the Waste: All chemical waste must be properly characterized according to applicable regulations[1]. This compound waste should be classified as a toxic solid, organic, N.O.S. (Not Otherwise Specified)[1].

  • Segregate the Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It is incompatible with strong oxidizing agents and strong acids[2][3][4][5].

  • Package the Waste:

    • Place the solid waste into a suitable, labeled container for disposal[5].

    • The container must be made of a compatible material with a tightly fitting cap and kept closed at all times except when adding waste.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash[6].

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of custodial staff.

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container with a suitable solvent. Given the solubility of 1,10-phenanthroline in alcohol and acetone[3], these are appropriate choices.

    • The first rinseate must be collected and disposed of as hazardous waste[6]. Transfer the rinseate to your hazardous waste container for this compound.

  • Subsequent Rinses: For highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[6]. Given the oral LD50 of the parent compound is 132 mg/kg in rats, collecting the first rinse is standard practice. However, institutions may have stricter guidelines.

  • Final Disposal of the Container:

    • After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.

    • The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G cluster_waste Waste this compound cluster_container Empty Container Decontamination A Characterize as Toxic Solid, Organic, N.O.S. B Segregate from incompatible materials A->B C Package in a labeled, sealed container B->C D Store in designated satellite accumulation area C->D E Arrange for hazardous waste pickup D->E F Rinse with appropriate solvent (e.g., acetone, alcohol) G Collect first rinseate as hazardous waste F->G H Repeat rinsing as per institutional policy G->H I Air dry the container completely H->I J Deface original label I->J K Dispose of in appropriate lab recycling J->K start Start Disposal Process waste_product Unused/Waste Product start->waste_product empty_container Empty Container start->empty_container waste_product->A empty_container->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,10-Phenanthroline-2-boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 1,10-Phenanthroline-2-boronic acid. The following procedures are designed to minimize risk and ensure safe handling, storage, and disposal.

Hazard Identification

1,10-Phenanthroline and its derivatives are classified as hazardous. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.

  • Acute Toxicity : 1,10-Phenanthroline is toxic if swallowed.[1][2] In case of ingestion, it is critical to call a poison control center or doctor immediately and rinse the mouth.[1][3]

  • Skin and Eye Irritation : The compound may cause skin and eye irritation.[4] Direct contact should be avoided.

  • Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[4][5]

  • Aquatic Toxicity : This substance is very toxic to aquatic life, with long-lasting effects.[1][3]

  • Boronic Acid Class : While historically considered low-risk, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[6] Therefore, treating this compound with a high degree of caution is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[7] The following equipment should be used based on a risk assessment of the specific procedures being performed.

Protection Type Required Equipment Specifications and Guidelines
Eye and Face Protection Chemical Safety Goggles or a Face Shield worn over safety glasses.[8]Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] Goggles are recommended any time a splash of chemicals could reach the eyes.[9]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[5][8]No single glove material protects against all chemicals; consult the manufacturer's resistance guide.[8][9] Gloves should be inspected before use and changed immediately upon contact with the chemical.[8]
Body Protection Laboratory Coat.A standard cotton or cotton/poly blend lab coat is required for all wet lab work.[9] Ensure the coat is buttoned to cover as much skin as possible.[8]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.If engineering controls are not sufficient to keep airborne concentrations low, a respirator may be required.[4][8] A respiratory protection program must comply with OSHA standard 29 CFR 1910.134.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Workflow for Handling this compound ```dot graph "handling_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#E8F0FE"]; Prep [label="1. Don PPE\n(Gloves, Goggles, Lab Coat)"]; Vent [label="2. Ensure Proper Ventilation\n(Chemical Fume Hood)"]; }

subgraph "cluster_handling" { label="Handling"; bgcolor="#FFFFFF"; node [fillcolor="#E6F4EA"]; Weigh [label="3. Handle Solid with Care\n(Avoid Dust Generation)"]; Dissolve [label="4. Dissolve/Use in Solution"]; }

subgraph "cluster_cleanup" { label="Cleanup & Storage"; bgcolor="#FFFFFF"; node [fillcolor="#FCE8E6"]; Clean [label="5. Decontaminate Surfaces"]; Store [label="6. Store Securely\n(Tightly Closed Container)"]; Doff [label="7. Doff & Dispose of PPE"]; Wash [label="8. Wash Hands Thoroughly"]; }

Prep -> Vent [style=invis]; Prep -> Weigh [lhead=cluster_handling]; Weigh -> Dissolve; Dissolve -> Clean [lhead=cluster_cleanup]; Clean -> Store; Store -> Doff; Doff -> Wash; }

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.